GABA-IN-4
Description
The exact mass of the compound N-(4-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide is 312.0665554 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYJVRQPVHPWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanisms of Action of GABA Inhibitors
Disclaimer: The specific compound "GABA-IN-4" is not found in the currently available scientific literature. Therefore, this guide provides a comprehensive overview of the established mechanisms of action for various classes of GABAergic inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with novel or existing compounds that modulate the GABA system.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] The delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental for proper brain function.[2] Disruption of this balance is implicated in numerous neurological and psychiatric disorders, making the GABA system a significant target for therapeutic intervention.[3][4] This guide details the primary mechanisms through which GABAergic signaling can be inhibited.
Inhibition of GABA Synthesis
The synthesis of GABA is a critical control point in GABAergic neurotransmission. The primary enzyme responsible for converting glutamate, the main excitatory neurotransmitter, into GABA is glutamate decarboxylase (GAD).[1][4][5] Inhibition of GAD leads to a depletion of GABA levels, thereby reducing inhibitory signaling.
Mechanism of Action: GAD inhibitors block the catalytic activity of the GAD enzyme, preventing the conversion of glutamate to GABA. This reduction in GABA synthesis leads to decreased vesicular packaging and subsequent release of GABA into the synaptic cleft, resulting in a net increase in neuronal excitability.
Experimental Protocols:
-
In Vitro GAD Activity Assay:
-
Prepare brain tissue homogenates or purified GAD enzyme.
-
Incubate the enzyme preparation with its substrate, glutamate, and the cofactor pyridoxal phosphate.
-
Add the test inhibitor (e.g., a potential GAD inhibitor) at various concentrations.
-
Measure the rate of GABA production using methods such as high-performance liquid chromatography (HPLC) or fluorometric assays.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of GAD inhibition against the inhibitor concentration.
-
-
Cell-Based GABA Measurement:
-
Culture primary neurons or a suitable neuronal cell line.
-
Treat the cells with the test inhibitor for a specified duration.
-
Lyse the cells and quantify intracellular GABA levels using techniques like ELISA or mass spectrometry.
-
Compare GABA levels in treated cells to untreated controls to determine the inhibitor's effect on GABA synthesis.
-
Quantitative Data for GAD Inhibitors:
| Compound | Target | IC50 | Organism/Tissue |
| 3-Mercaptopropionic acid | GAD | ~10 µM | Rat Brain |
| Allylglycine | GAD | ~1 mM | Mouse Brain |
Signaling Pathway for GABA Synthesis and its Inhibition:
Caption: Inhibition of GABA synthesis by blocking the GAD enzyme.
Inhibition of GABA Reuptake
The action of GABA in the synaptic cleft is terminated by its removal through GABA transporters (GATs).[5] These transporters are located on the presynaptic neuron and surrounding glial cells. Inhibiting these transporters prolongs the presence of GABA in the synapse, enhancing GABAergic signaling. Conversely, while not a direct inhibitory mechanism of GABA's action, understanding GATs is crucial in the context of GABA modulation. For the purpose of this guide on "inhibition" of the GABA system, we will focus on antagonists of GABA receptors. However, it is important to note that GAT inhibitors are a major class of GABAergic drugs.
Inhibition of GABA Degradation
GABA is catabolized by the enzyme GABA transaminase (GABA-T), which converts GABA to succinic semialdehyde.[1][4][5] Inhibitors of GABA-T prevent the breakdown of GABA, leading to an increase in its intracellular concentration and subsequent potentiation of GABAergic transmission. Similar to GAT inhibitors, GABA-T inhibitors enhance, rather than inhibit, the overall GABAergic tone.
Antagonism of GABA Receptors
GABA exerts its effects by binding to and activating its receptors, primarily GABA-A and GABA-B receptors.[4] Antagonists of these receptors directly block the action of GABA, leading to a decrease in inhibitory neurotransmission and an increase in neuronal excitability.
Mechanism of Action:
-
GABA-A Receptor Antagonists: These compounds bind to the GABA-A receptor at or near the GABA binding site, preventing the channel from opening in response to GABA. This blocks the influx of chloride ions, thereby preventing hyperpolarization of the postsynaptic neuron.
-
GABA-B Receptor Antagonists: These antagonists bind to GABA-B receptors, preventing their activation by GABA. This blocks the G-protein-mediated downstream effects, which include the opening of potassium channels and the inhibition of calcium channels.
Experimental Protocols:
-
Electrophysiology (Patch-Clamp):
-
Prepare acute brain slices or cultured neurons.
-
Obtain whole-cell patch-clamp recordings from a neuron.
-
Apply GABA to the cell to elicit an inhibitory postsynaptic current (IPSC).
-
Co-apply the test antagonist with GABA and measure the reduction in the GABA-evoked current.
-
Determine the antagonist's potency (e.g., IC50 or Ki) by constructing a dose-response curve.
-
-
Radioligand Binding Assay:
-
Prepare cell membranes from brain tissue or cells expressing the target GABA receptor subtype.
-
Incubate the membranes with a radiolabeled ligand that binds to the receptor (e.g., [3H]GABA or a known antagonist).
-
Add the unlabeled test antagonist at various concentrations to compete with the radioligand for binding.
-
Measure the amount of bound radioactivity.
-
Calculate the binding affinity (Ki) of the antagonist.
-
Quantitative Data for GABA Receptor Antagonists:
| Compound | Target | Ki (nM) | Assay Type |
| Bicuculline | GABA-A Receptor | 270 | Radioligand Binding ([3H]GABA) |
| Picrotoxin | GABA-A Receptor | ~2000 | Radioligand Binding ([3H]dihydropicrotoxinin) |
| Saclofen | GABA-B Receptor | ~100 | Electrophysiology |
| Phaclofen | GABA-B Receptor | ~5000 | Electrophysiology |
Signaling Pathway for GABA-A Receptor Antagonism:
Caption: Blockade of GABA-A receptor-mediated inhibition.
Experimental Workflow for Patch-Clamp Electrophysiology:
Caption: Workflow for characterizing a GABA receptor antagonist.
References
GABA: A Comprehensive Technical Overview of its Discovery and Biosynthesis
This technical guide provides an in-depth exploration of the discovery and synthesis of Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational science of GABA.
While the specific compound "GABA-IN-4" was not identified in the available literature, this guide focuses on the pivotal discovery and the well-established biosynthetic pathways of GABA itself, a cornerstone of neuroscience research.
The Discovery of GABA: A Historical Perspective
Gamma-aminobutyric acid was first synthesized in 1883, but its biological significance within the brain was not recognized until much later.[1] The journey to understanding GABA's role as a key neurotransmitter was a gradual process marked by key discoveries.
In 1950, Eugene Roberts and Sam Frankel at the Washington University School of Medicine made a seminal discovery.[2][3] While studying the free amino acid content of various tissues using paper chromatography, they identified a previously unobserved ninhydrin-reactive compound in brain extracts that was either absent or present only in trace amounts in other tissues.[4][5] Through meticulous comparison with reference standards in different solvent systems and the use of an isotope derivative method, they conclusively identified this compound as GABA.[2][3] Their research also revealed that GABA is produced and accumulates preferentially in the brain.[2][3]
Despite this significant finding, the initial scientific response was subdued, and the precise function of GABA in the brain remained elusive for several years.[2][3] The breakthrough came in 1957 when researchers in Canada identified GABA as the previously unknown "Factor I," a substance from brain extracts that exhibited inhibitory effects on crayfish neurons.[1][2][3][4] This discovery firmly established GABA's role as an inhibitory neurotransmitter, a finding that was novel at a time when the known amine-containing neurotransmitters like acetylcholine and norepinephrine were excitatory.[3]
The Biosynthesis of GABA
GABA is primarily synthesized in the brain from glutamate, the principal excitatory neurotransmitter, through a metabolic pathway known as the GABA shunt.[1][6] This pathway serves the dual purpose of producing and conserving the supply of GABA.[6]
The key steps in the biosynthesis of GABA are as follows:
-
From Glutamate: The direct and primary route for GABA synthesis is the decarboxylation of L-glutamate. This irreversible reaction is catalyzed by the enzyme glutamate decarboxylase (GAD), with pyridoxal phosphate (the active form of vitamin B6) acting as a crucial cofactor.[1][7][8][9] This conversion of an excitatory neurotransmitter into an inhibitory one highlights a key regulatory point in neuronal activity.
-
From Putrescine: GABA can also be synthesized from putrescine via the actions of diamine oxidase and aldehyde dehydrogenase.[1]
The concentration of GABA in many brain regions is remarkably high (in the millimolar range), approximately 1,000 times higher than that of monoamine neurotransmitters in the same areas.[6]
Discovery of GABA (Roberts and Frankel, 1950)
The experimental workflow that led to the discovery of GABA involved the following key steps:
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Tissue Extraction: Protein-free extracts were prepared from the brains of various mammalian species, including mice, rats, rabbits, and humans.[1][2][4]
-
Paper Chromatography: These extracts were analyzed using two-dimensional paper chromatography to separate the free amino acids and other ninhydrin-reactive compounds.[2][5]
-
Identification of Unknown Compound: A significant, unidentified ninhydrin-reactive spot was consistently observed in the brain extracts.[4][5]
-
Extraction and Co-chromatography: The unknown compound was extracted from the paper chromatograms.[2] It was then run alongside carefully prepared reference standards of known compounds in various solvent systems to compare their migration patterns.[2][3]
-
Isotope Derivative Method: A technique developed by Sidney Udenfriend, the isotope derivative method, was employed to further confirm the identity of the unknown amine.[2][3]
Caption: The GABA Shunt Biosynthesis Pathway.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JBC: The discovery of GABA in the brain [asbmb.org]
- 4. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]
- 5. Gamma-aminobutyric acid/history - Scholarpedia [scholarpedia.org]
- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Gamma-Aminobutyric Acid (GABA): A Technical Guide
Disclaimer: Initial research yielded no specific information for a compound designated "GABA-IN-4." The following technical guide provides a comprehensive overview of preliminary in vitro studies on the well-established neurotransmitter, Gamma-Aminobutyric Acid (GABA), and is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the absence of data on the requested topic.
This guide details common in vitro methodologies used to characterize the interactions of compounds with the GABAergic system, presents exemplary quantitative data, and illustrates key signaling pathways and experimental workflows.
GABAergic Signaling Pathway
The primary inhibitory neurotransmitter in the mammalian central nervous system is GABA.[1] Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. The following diagram illustrates a simplified model of a GABAergic synapse.
Caption: Simplified diagram of a GABAergic synapse.
Quantitative Data from In Vitro Studies
The following tables summarize representative quantitative data from in vitro assays commonly used to study the GABAergic system. These values are essential for characterizing the affinity and potency of compounds at GABA receptors and transporters.
Table 1: GABA-A Receptor Radioligand Binding Assay Data
| Radioligand | Unlabeled Ligand | Preparation | Ki (nM) | Reference |
| [³H]Muscimol | GABA | Rat Brain Membranes | 10 | [2] |
| [³H]Muscimol | Bicuculline | Rat Brain Membranes | 50 | [2] |
| [³H]Flumazenil | Diazepam | HEK cells expressing GABA-A receptors | 7.7 (Kd) | [3] |
Table 2: GABA Transporter (GAT1) Uptake Assay Data
| Cell Line | Substrate | Inhibitor | Km (µM) | Ki (µM) | Reference |
| HEK293S (GnTI⁻) | [³H]GABA | - | 11.4 | - | [4] |
| HEK293S (GnTI⁻) | [³H]GABA | Nipecotic acid | - | 14.4 | [4] |
| HEK293S (GnTI⁻) | [³H]GABA | Tiagabine | - | 0.725 | [4] |
| COS-7 | (²H₆)GABA | - | Matches [³H]GABA uptake | - | [5] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of in vitro findings. Below are protocols for two fundamental assays in GABAergic research.
GABA-A Receptor Binding Assay
This assay is used to determine the affinity of ligands for the GABA-A receptor.[6]
Experimental Workflow:
Caption: Workflow for a GABA-A receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in a 0.32 M sucrose buffer.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[6]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[6]
-
Resuspend the pellet in ice-cold deionized water and re-homogenize.[6]
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.[6]
-
Wash the pellet by resuspending in binding buffer (50 nM Tris-HCl, pH 7.4) and centrifuging twice more.[6]
-
Resuspend the final pellet in binding buffer.[6]
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation (0.1-0.2 mg protein), a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the unlabeled test compound.[6]
-
For non-specific binding, use a high concentration of a known ligand (e.g., 10 µM GABA).[6]
-
Incubate the mixture at 4°C for 45 minutes.[6]
-
-
Termination and Detection:
GABA Transporter (GAT1) Uptake Assay
This assay measures the functional activity of GABA transporters, typically in a cell-based system.[5][7]
Experimental Workflow:
Caption: Workflow for a GABA Transporter (GAT1) uptake assay.
Methodology:
-
Cell Culture and Transfection:
-
Uptake Assay:
-
Wash the cells with an appropriate uptake buffer (e.g., a HEPES-buffered saline solution).[4]
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.[4]
-
Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).[8]
-
Allow the uptake to proceed for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[8]
-
Terminate the assay by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.[8]
-
-
Quantification:
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of accumulated radiolabeled GABA in the cell lysate using liquid scintillation counting.
-
Analyze the data to determine kinetic parameters such as Km (substrate affinity) and Vmax (maximum transport rate), or the inhibitory constant (Ki) for test compounds.[7]
-
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
An In-depth Technical Guide on the Effects of GABAergic Modulation on Neuronal Excitability
A Note to the Reader: Initial searches for the specific compound "GABA-IN-4" did not yield any publicly available data. The information presented in this guide is therefore based on the well-established principles of GABAergic neurotransmission and the effects of known GABA receptor modulators. The data and protocols provided are representative examples from the scientific literature on well-characterized compounds that act on the GABA system. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the modulation of neuronal excitability via the GABAergic system.
Introduction to GABA and Neuronal Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[1][2] Its principal function is to reduce neuronal excitability, thereby maintaining the delicate balance between neuronal excitation and inhibition necessary for normal brain function.[1][3] Dysregulation of this balance is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2]
GABA exerts its effects by binding to and activating two main classes of receptors: GABAA and GABAB receptors.
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[4] Upon activation by GABA, the channel opens, allowing an influx of chloride ions (Cl-) into the neuron. This influx of negative ions hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus producing a fast inhibitory postsynaptic potential (IPSP).[5]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to a slower and more prolonged inhibitory response. This is achieved through the activation of potassium (K+) channels, leading to an efflux of K+, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release.[2][5]
Quantitative Data on GABAergic Modulation
The following tables summarize key quantitative data for representative GABAA receptor modulators. This data is essential for understanding the potency and efficacy of these compounds.
Table 1: Potency of Selected GABAA Receptor Agonists
| Compound | Receptor Subtype | EC50 (µM) | Reference |
| GABA | α1β2γ2 | 1.2 | [Feltz et al., 1987] |
| Muscimol | α1β2γ2 | 0.2 | [Krogsgaard-Larsen et al., 2004] |
| Isoguvacine | α1β2γ2 | 0.8 | [Johnston, 1996] |
Table 2: Potentiation of GABA Response by Positive Allosteric Modulators (PAMs)
| Compound | Receptor Subtype | Fold Potentiation (at EC10 GABA) | Reference |
| Diazepam | α1β2γ2 | ~10 | [Sieghart, 1995] |
| Zolpidem | α1β2γ2 | ~5 | [Pritchett & Seeburg, 1990] |
| Propofol | α1β2γ2 | ~15 | [Orser et al., 1994] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on neuronal excitability. Below are representative protocols for key in vitro experiments.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the ion flow through GABAA receptor channels in response to GABA and modulating compounds.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Cell Preparation: After 24-48 hours of incubation, cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.
-
Whole-Cell Configuration: A gentle suction is applied to rupture the cell membrane under the pipette tip, establishing a low-resistance electrical connection between the pipette and the cell interior.
-
Drug Application: A rapid solution exchange system is used to apply GABA and the test compound to the cell.
-
Data Acquisition: The current flowing across the cell membrane is recorded using an amplifier and digitized for analysis. The holding potential is typically clamped at -60 mV.
In Vitro Assay: [35S]TBPS Binding Assay
This assay measures the binding of a radiolabeled convulsant, [35S]t-butylbicyclophosphorothionate ([35S]TBPS), to the GABAA receptor channel. This is an indirect measure of channel gating, as TBPS binds to the closed state of the channel.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS and varying concentrations of the test compound in a buffer solution.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known ligand) from the total binding.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes is essential for a clear understanding. The following diagrams are generated using the DOT language.
GABAA Receptor Signaling Pathway
Caption: Signaling pathway of a GABA-A receptor.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp experiments.
Logical Relationship of GABAergic Modulation and Neuronal Activity
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide on GABA-IN-4: A Search for a Novel Compound
An extensive search for a compound designated as "GABA-IN-4" has revealed no publicly available information, data, or publications under this specific name. This suggests that "this compound" may be an internal, non-standard, or developmental code name for a chemical entity that is not yet disclosed in scientific literature or chemical databases.
While a comprehensive technical guide on a compound named this compound cannot be provided due to the absence of specific data, this report outlines the general landscape of GABA inhibition, which is the likely area of research for a compound with such a designation. The "IN" in this compound plausibly signifies an inhibitory function related to the GABAergic system. This guide will, therefore, provide a framework for understanding the chemical properties, structure, and mechanism of action of representative GABA inhibitors, which would be the anticipated focus of a full report on this compound, were it an identifiable substance.
Introduction to GABAergic System Inhibition
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). Its main role is to reduce neuronal excitability. The concentration of GABA in the synaptic cleft is tightly regulated through its synthesis, release, reuptake, and degradation. Molecules that inhibit any of these processes can enhance GABAergic tone, leading to sedative, anxiolytic, and anticonvulsant effects. These inhibitors are crucial tools for neuroscience research and have significant therapeutic potential.
Inhibitors of the GABAergic system can be broadly categorized based on their mechanism of action:
-
GABA Synthesis Inhibitors: These compounds block the enzyme responsible for GABA production.
-
GABA Transporter (GAT) Inhibitors: These agents prevent the reuptake of GABA from the synaptic cleft, thereby prolonging its action.
-
GABA Transaminase (GABA-T) Inhibitors: These molecules inhibit the enzyme that degrades GABA.
Chemical Properties and Structure of Representative GABA Inhibitors
The chemical structure of a GABA inhibitor dictates its potency, selectivity, and pharmacokinetic properties. Below is a table summarizing key data for well-characterized inhibitors from each class.
| Compound Name | Mechanism of Action | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ | Reference |
| L-cycloserine | GABA-T Inhibitor | C₃H₆N₂O₂ | 102.09 | - | [1] |
| Tiagabine | GAT-1 Inhibitor | C₂₀H₂₅NO₂S₂ | 375.5 | 0.07 µM (for hGAT-1) | [2] |
| Vigabatrin | GABA-T Inhibitor | C₆H₁₁NO₂ | 129.16 | - | [1] |
| NNC-711 | GAT-1 Inhibitor | C₂₀H₂₁FN₂O₃ | 372.4 | 0.04 µM (for hGAT-1) | [2] |
Note: IC₅₀ values can vary depending on the experimental conditions.
Experimental Protocols for Characterizing GABA Inhibitors
The evaluation of a novel GABA inhibitor like the hypothetical "this compound" would involve a series of in vitro and in vivo experiments to determine its pharmacological profile.
3.1. In Vitro Assays
-
Enzyme Inhibition Assays: To determine the inhibitory potency against GABA-T or GAD (GABA synthesis enzyme), purified enzymes are incubated with the test compound at various concentrations. The enzyme activity is then measured, often using a spectrophotometric or fluorometric method.
-
GABA Uptake Assays: The ability of a compound to inhibit GABA transporters is assessed using synaptosomes or cell lines expressing specific GAT subtypes (e.g., GAT-1, GAT-2, GAT-3). Radiolabeled GABA ([³H]GABA) is added, and the amount of radioactivity taken up by the cells is measured in the presence and absence of the inhibitor.
3.2. In Vivo Studies
-
Microdialysis: This technique is used to measure extracellular GABA levels in the brains of living animals. A microdialysis probe is implanted in a specific brain region, and the test compound is administered systemically. The dialysate is collected and analyzed for GABA concentrations using techniques like HPLC.
-
Behavioral Models: The physiological effects of the inhibitor are evaluated in animal models of epilepsy, anxiety, or pain to assess its therapeutic potential.
Below is a conceptual workflow for the initial screening of a potential GABA inhibitor.
Signaling Pathways Affected by GABA Inhibition
By increasing the synaptic concentration of GABA, inhibitors enhance the activation of postsynaptic GABA receptors, primarily GABAA and GABAB receptors.
-
GABAA Receptor Activation: GABAA receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
-
GABAB Receptor Activation: GABAB receptors are G-protein coupled receptors. Their activation leads to the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels, which also results in hyperpolarization and reduced neuronal excitability.
The signaling cascade initiated by GABA transporter inhibition is depicted in the diagram below.
Conclusion
While the specific compound "this compound" remains unidentified in the public domain, the principles of GABAergic inhibition provide a solid foundation for understanding its potential properties and mechanism of action. Should information on this compound become available, a detailed technical guide would be developed following the framework presented here, including comprehensive tables of its chemical and pharmacological data, detailed experimental protocols for its characterization, and specific diagrams of its interactions with the GABAergic system. Researchers with access to information on "this compound" are encouraged to use this guide as a template for their internal documentation and further investigation.
References
GABA-IN-4: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Novel GABAA Receptor Modulator
This technical guide provides a comprehensive overview of GABA-IN-4, a potent N-(indol-3-ylglyoxylyl)benzylamine derivative with high affinity for the benzodiazepine receptor (BzR) on the γ-aminobutyric acid type A (GABAA) receptor complex. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel GABAergic modulators.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The GABAA receptor, a ligand-gated ion channel, is the target for various clinically important drugs, including benzodiazepines, which are widely prescribed for their anxiolytic, sedative-hypnotic, and anticonvulsant properties. This compound has emerged as a promising investigational compound due to its significant affinity for the benzodiazepine binding site, suggesting its potential to modulate GABAergic neurotransmission and exert similar therapeutic effects.
Physicochemical Properties and Binding Affinity
This compound, also referred to as compound 17 in initial studies, is a synthetic molecule designed to interact with the benzodiazepine receptor. Its binding affinity has been quantified through competitive radioligand binding assays.
| Compound | Chemical Name | Receptor Target | Ki (nM) |
| This compound | N-(indol-3-ylglyoxylyl)benzylamine derivative | Benzodiazepine Receptor (BzR) on GABAA | 67[1] |
Table 1: Binding Affinity of this compound
Functional Activity at the GABAA Receptor
The functional profile of this compound as a modulator of the GABAA receptor has been inferred from its effects on GABA-stimulated chloride ion flux and its interaction with the convulsant binding site.
GABA Ratio
The GABA ratio is a measure of a compound's ability to enhance the binding of GABA to its receptor, indicating its efficacy as a positive allosteric modulator. While the specific GABA ratio for this compound is not explicitly stated in the primary literature, its classification with other potent derivatives suggests it likely possesses agonistic properties.
[35S]TBPS Binding Assay
The [35S]tert-butylbicyclophosphorothionate ([35S]TBPS) binding assay is utilized to assess a compound's interaction with the chloride channel pore of the GABAA receptor. Benzodiazepine receptor agonists potentiate the inhibitory effect of GABA on [35S]TBPS binding. The primary study indicates that this compound, along with other high-affinity analogues, demonstrates an efficacy profile at the benzodiazepine receptor that is dependent on the substitution pattern on the phenyl ring of the benzylamine moiety, consistent with agonistic activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound and similar compounds. While specific in vivo and electrophysiological data for this compound are not publicly available, these protocols describe the standard procedures for such investigations.
[3H]Flunitrazepam Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine receptor.
-
Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended to create a membrane preparation.
-
Incubation: A 2 mg aliquot of the membrane preparation is incubated with 1 nM [3H]Flunitrazepam in the presence and absence of varying concentrations of the test compound (e.g., this compound).
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a known benzodiazepine, such as diazepam.
-
Filtration and Counting: The incubation mixture is filtered through glass fiber filters to separate bound from free radioligand. The filters are washed, and the radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]Flunitrazepam (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]TBPS Binding Assay
This assay provides an indication of the functional activity of a compound at the GABAA receptor.
-
Membrane Preparation: Similar to the [3H]Flunitrazepam binding assay, a crude P2 membrane fraction is prepared from rat brain tissue.
-
Incubation: Membranes are incubated with [35S]TBPS in a Tris/NaBr buffer (pH 7.4). The assay is performed in the presence of a fixed concentration of GABA and varying concentrations of the test compound.
-
Modulation Assessment: The ability of the test compound to modulate the GABA-induced inhibition of [35S]TBPS binding is measured. Benzodiazepine agonists enhance this inhibition, while inverse agonists attenuate it.
-
Filtration and Counting: The separation of bound and free radioligand and subsequent radioactivity measurement are performed as described for the [3H]Flunitrazepam assay.
-
Data Analysis: The potentiation or attenuation of GABA's effect on [35S]TBPS binding is quantified to determine the functional profile of the test compound.
In Vivo Behavioral Assessment: Elevated Plus Maze (for Anxiety)
This is a standard behavioral test to assess the anxiolytic or anxiogenic effects of a compound in rodents.
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Mice or rats are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated video-tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
In Vivo Behavioral Assessment: Thiopental-Induced Sleeping Time (for Sedation)
This model is used to evaluate the sedative-hypnotic properties of a test compound.
-
Procedure: Animals are pre-treated with the test compound or vehicle. After a specified time, a sub-hypnotic or hypnotic dose of a short-acting barbiturate like thiopental sodium is administered.
-
Data Collection: The latency to the onset of sleep (loss of righting reflex) and the duration of sleep are recorded.
-
Data Analysis: A potentiation of the sedative effect of the barbiturate (i.e., a decrease in sleep latency and an increase in sleep duration) suggests that the test compound has sedative-hypnotic properties.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effect of a compound on the function of the GABAA receptor ion channel.
-
Cell Preparation: HEK293 cells transiently or stably expressing specific GABAA receptor subunit combinations are used.
-
Recording: Whole-cell patch-clamp recordings are performed. The cell membrane is clamped at a specific holding potential (e.g., -60 mV).
-
Drug Application: A sub-saturating concentration of GABA is applied to the cell to elicit a baseline current. The test compound is then co-applied with GABA.
-
Data Analysis: The potentiation of the GABA-induced chloride current by the test compound is measured. This provides a direct measure of the compound's efficacy as a positive allosteric modulator.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound, the experimental workflow for its characterization, and the logical relationship of its development.
This compound Signaling Pathway
Experimental Workflow for this compound
Logical Development of this compound
Conclusion
This compound is a potent ligand of the benzodiazepine receptor with a high binding affinity and a functional profile suggestive of a positive allosteric modulator. The available in vitro data strongly support its potential as a GABAA receptor agonist, warranting further investigation into its in vivo efficacy and electrophysiological effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds in the treatment of anxiety, sleep disorders, and other neurological conditions.
References
Early Research Findings on GABA-IN-4: An In-depth Technical Guide
An important note on the availability of information: As of late 2025, publicly accessible scientific literature and databases contain no specific information on a compound designated "GABA-IN-4." Extensive searches for early research findings, including preclinical data, mechanism of action, and experimental protocols specifically associated with "this compound," did not yield any relevant results.
The following guide is therefore based on general principles of early-stage research on GABAergic modulators, drawing on established knowledge of the GABA system. This document is intended to provide a foundational understanding for researchers, scientists, and drug development professionals on the typical data and methodologies that would be expected in the early assessment of a novel GABAergic compound.
Introduction to the GABA System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[1][2][3] Its principal function is to reduce neuronal excitability, thereby playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[3][4] Dysregulation of the GABAergic system has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[4][5]
GABA exerts its effects through two main types of receptors: GABAA and GABAB receptors.[3][6]
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of action potential firing.[7][8] They are the primary targets for a wide range of drugs, including benzodiazepines and barbiturates.[6][8]
-
GABAB Receptors: These are G-protein coupled receptors that, when activated, indirectly lead to neuronal inhibition by opening potassium channels and inhibiting calcium channels.[2][6]
Hypothetical Early Research Data for a Novel GABAergic Modulator
In the absence of specific data for "this compound," this section presents a template of the types of quantitative data that would be generated in early-stage research for a hypothetical novel GABAergic compound.
Table 1: In Vitro Pharmacological Profile
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| GABAA Receptor | X nM | Concentration of the compound required to displace 50% of a radiolabeled ligand from the GABAA receptor. |
| GABAB Receptor | Y µM | Concentration of the compound required to displace 50% of a radiolabeled ligand from the GABAB receptor. |
| Functional Activity (EC50) | ||
| GABAA Receptor | A nM | Concentration of the compound that elicits 50% of the maximal response at the GABAA receptor. |
| GABAB Receptor | B µM | Concentration of the compound that elicits 50% of the maximal response at the GABAB receptor. |
| Efficacy (% of GABA response) | ||
| GABAA Receptor | C % | The maximal response of the compound as a percentage of the maximal response of GABA at the GABAA receptor. |
| GABAB Receptor | D % | The maximal response of the compound as a percentage of the maximal response of GABA at the GABAB receptor. |
Table 2: Early Pharmacokinetic Properties in Rodents
| Parameter | Value | Route of Administration |
| Bioavailability (F%) | E % | Oral |
| Peak Plasma Concentration (Cmax) | F ng/mL | Intravenous |
| Time to Peak Concentration (Tmax) | G hours | Oral |
| Half-life (t1/2) | H hours | Intravenous |
| Brain/Plasma Ratio | I | Measures the ability of the compound to cross the blood-brain barrier. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard experimental protocols that would be employed in the early-stage evaluation of a novel GABAergic modulator.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for GABA receptors.
Methodology:
-
Preparation of cell membranes expressing the target GABA receptor subtype.
-
Incubation of the membranes with a known radiolabeled ligand (e.g., [3H]muscimol for GABAA receptors) and varying concentrations of the unlabeled test compound.
-
Separation of bound and free radioligand via rapid filtration.
-
Quantification of radioactivity using liquid scintillation counting.
-
Data analysis to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp)
Objective: To assess the functional activity of the test compound on GABA receptors.
Methodology:
-
Culturing of primary neurons or cell lines expressing the target GABA receptors.
-
Whole-cell patch-clamp recordings are performed to measure ion channel currents.
-
The test compound is applied at various concentrations to the cells.
-
Changes in the chloride current (for GABAA receptors) or potassium/calcium currents (for GABAB receptors) are recorded.
-
Dose-response curves are generated to determine the EC50 and efficacy.
In Vivo Pharmacokinetic Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in an animal model.
Methodology:
-
Administration of the test compound to rodents (e.g., rats or mice) via intravenous and oral routes.
-
Collection of blood samples at multiple time points.
-
At the end of the study, brain tissue is collected.
-
Quantification of the compound concentration in plasma and brain homogenates using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated using appropriate software.
Visualizations of Key Pathways and Workflows
GABAergic Synaptic Transmission
Caption: Simplified signaling pathway of GABAergic neurotransmission.
Early Drug Discovery Workflow for a GABAergic Modulator
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Investigating the Novelty of GABA-IN-4 in Neuroscience: A Technical Overview
A comprehensive search has revealed no specific public domain information for a molecule designated "GABA-IN-4." This suggests that "this compound" may be a very recent discovery, an internal compound designation not yet disclosed in scientific literature, or a potential misnomer.
Given the interest in novel modulators of the GABAergic system for neuroscience research and drug development, this guide will instead provide a comprehensive overview of the principles and methodologies used to investigate novel inhibitors of GABA signaling. This framework can be directly applied to the characterization of any new molecule, such as "this compound," once information becomes available.
We will explore the core components of such an investigation, including:
-
Understanding the GABAergic System: A brief primer on the synthesis, release, and receptor signaling of GABA, the primary inhibitory neurotransmitter in the central nervous system.
-
Characterizing a Novel Inhibitor: Key experimental approaches to determine the mechanism of action, potency, and selectivity of a new chemical entity targeting the GABA pathway.
-
Hypothetical Data Presentation: Examples of how quantitative data for a novel inhibitor would be structured for clear interpretation.
-
Standard Experimental Protocols: Detailed methodologies for foundational experiments in the study of GABAergic modulators.
-
Visualizing Key Pathways and Workflows: Diagrams illustrating the GABA signaling cascade and a typical experimental workflow for inhibitor characterization.
This technical guide is intended for researchers, scientists, and drug development professionals actively involved in the exploration of novel therapeutics for neurological and psychiatric disorders.
The GABAergic System: A Foundation for Novel Drug Discovery
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its signaling is fundamental to maintaining balanced neural activity, and disruptions in this system are implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances.[2][3]
GABA Synthesis and Metabolism
GABA is primarily synthesized from glutamate by the enzyme glutamate decarboxylase (GAD).[1][2][4] Following its release into the synaptic cleft, GABA's action is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[5][6] Inside these cells, GABA is metabolized by GABA transaminase (GABA-T) to succinic semialdehyde, which is then converted to succinate and enters the citric acid cycle.[2][4]
GABA Receptors and Signaling
GABA exerts its effects by binding to two main classes of receptors:
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[5][7] Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[2][8] These receptors are targets for various drugs, including benzodiazepines and barbiturates.[6]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors.[5][7] Their activation leads to downstream signaling cascades that can open potassium channels or inhibit calcium channels, resulting in a slower and more prolonged inhibitory effect.[5]
The intricate processes of GABA synthesis, release, reuptake, and receptor binding offer multiple targets for the development of novel therapeutic agents.
Characterizing "this compound": A Hypothetical Investigation
Assuming "this compound" is a novel inhibitor of GABAergic signaling, a systematic investigation would be required to elucidate its pharmacological profile. The primary goals would be to determine its target, potency, selectivity, and functional effect on neuronal activity.
Quantitative Data Summary for a Novel Inhibitor
The following tables represent a hypothetical data summary for a compound like "this compound," showcasing the key quantitative metrics that would be sought in its initial characterization.
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Ki (nM) | Mode of Action |
| GAD65 | Enzyme Activity Assay | 150 | - | Non-competitive Inhibition |
| GABA-T | Enzyme Activity Assay | > 10,000 | - | No significant activity |
| GAT1 | Radioligand Binding Assay | - | 85 | Competitive Antagonist |
| GAT2 | Radioligand Binding Assay | - | 1200 | Weak Antagonist |
| GAT3 | Radioligand Binding Assay | - | > 10,000 | No significant activity |
| GABAAR (α1β2γ2) | Electrophysiology (Two-Electrode Voltage Clamp) | 50 (as an antagonist) | - | Negative Allosteric Modulator |
| GABABR | [35S]GTPγS Binding Assay | > 10,000 | - | No significant activity |
Table 2: Cellular and Functional Effects of this compound
| Experiment | Cell Type | Measurement | Result |
| Synaptic Transmission Assay | Primary Hippocampal Neurons | mIPSC Frequency | 45% decrease at 1 µM |
| Synaptic Transmission Assay | Primary Hippocampal Neurons | mIPSC Amplitude | No significant change |
| Neuronal Firing Rate | Cortical Neurons (in vitro) | Spike Frequency | 60% increase at 1 µM |
| In Vivo Microdialysis | Rat Striatum | Extracellular GABA Levels | 30% decrease at 10 mg/kg |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize a novel inhibitor of GABA signaling.
GAD65 Enzyme Activity Assay
Objective: To determine the effect of a test compound on the enzymatic activity of GAD65, the enzyme responsible for GABA synthesis.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human GAD65 is purified. The substrate, L-[14C]glutamic acid, is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2, with 0.1 mM pyridoxal phosphate).
-
Compound Incubation: The test compound ("this compound") is serially diluted and pre-incubated with GAD65 for 15 minutes at 37°C in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of L-[14C]glutamic acid.
-
Reaction Termination and Measurement: After 30 minutes at 37°C, the reaction is terminated by the addition of sulfuric acid. The amount of [14C]CO2 produced (a byproduct of the decarboxylation of glutamate to GABA) is captured and measured using a scintillation counter.
-
Data Analysis: The rate of CO2 production is calculated, and the IC50 value for the test compound is determined by fitting the dose-response data to a four-parameter logistic equation.
Radioligand Binding Assay for GAT1
Objective: To assess the binding affinity of a test compound for the GABA transporter 1 (GAT1).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human GAT1.
-
Binding Reaction: The cell membranes are incubated with a known radioligand for GAT1 (e.g., [3H]tiagabine) and various concentrations of the test compound ("this compound") in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation and Filtration: The mixture is incubated for 1 hour at room temperature. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known GAT1 inhibitor). The Ki value for the test compound is calculated from its IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recording of GABAA Receptor Currents
Objective: To determine the functional effect of a test compound on GABAA receptor activity.
Methodology:
-
Cell Preparation: Xenopus oocytes or a mammalian cell line (e.g., HEK293) are engineered to express specific GABAA receptor subunits (e.g., α1β2γ2).
-
Two-Electrode Voltage Clamp: The cells are voltage-clamped at a holding potential of -60 mV.
-
GABA Application: GABA is applied to the cell to elicit a chloride current.
-
Compound Application: The test compound ("this compound") is co-applied with GABA at various concentrations.
-
Current Measurement: The amplitude of the GABA-evoked current in the presence and absence of the test compound is measured.
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current by the test compound is quantified, and an EC50 or IC50 value is determined from the dose-response curve.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: The GABAergic synapse, illustrating synthesis, release, reuptake, and postsynaptic receptor activation.
Caption: A typical experimental workflow for the characterization of a novel GABAergic modulator.
Conclusion and Future Directions
The investigation of novel modulators of the GABAergic system, such as the hypothetical "this compound," is a critical endeavor in neuroscience and drug development. A systematic approach, beginning with in vitro target identification and progressing through cellular and in vivo functional assays, is essential to build a comprehensive pharmacological profile. The methodologies and data presentation formats outlined in this guide provide a robust framework for the characterization of any new chemical entity targeting this vital neurotransmitter system. Future research will undoubtedly uncover novel molecules that refine our understanding of GABAergic signaling and offer new therapeutic strategies for a host of neurological and psychiatric disorders.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04727 [genome.jp]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide on the Role of GABA in Inhibitory Neurotransmission
A Note to the Reader: Initial searches for the specific compound "GABA-IN-4" did not yield any results in the public domain. This may indicate that it is a novel compound not yet described in published literature, a developmental code name, or a misnomer. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the well-established and critical role of the endogenous neurotransmitter Gamma-Aminobutyric Acid (GABA) in inhibitory neurotransmission. The principles, experimental methodologies, and signaling pathways described herein are fundamental to understanding any compound that modulates the GABAergic system.
Introduction to GABAergic Inhibition
Gamma-Aminobutyric Acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] This regulation of neuronal activity is essential for maintaining a balanced state of neural function, and disruptions in GABAergic signaling are implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2][3][4] GABAergic neurons are abundant, with approximately 60-75% of all synapses in the CNS being GABAergic.[3] The delicate equilibrium between GABA's inhibitory effects and the excitatory actions of glutamate is fundamental for proper brain function.[5]
Mechanism of Action
GABA exerts its inhibitory effects by binding to and activating specific receptors on the postsynaptic membrane of neurons. There are two main classes of GABA receptors: GABA-A and GABA-B.[5][4]
-
GABA-A Receptors: These are ionotropic receptors that form a ligand-gated chloride ion channel.[4][6] Upon GABA binding, the channel opens, allowing an influx of negatively charged chloride ions (Cl-) into the neuron.[6] This influx hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus producing a rapid inhibitory postsynaptic potential (IPSP).[2][7] The GABA-A receptor is a complex protein with multiple allosteric binding sites that can be modulated by various drugs, including benzodiazepines and barbiturates, which enhance the receptor's response to GABA.[8]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors.[4][8] Their activation leads to a slower but more prolonged inhibitory response. GABA-B receptors can be located both pre- and postsynaptically. Postsynaptically, they activate potassium (K+) channels, leading to an efflux of K+ and subsequent hyperpolarization.[8] Presynaptically, they can inhibit voltage-gated calcium (Ca2+) channels, which in turn reduces the release of neurotransmitters.[8]
Signaling Pathway of GABA-A Receptor Activation
Caption: GABA-A receptor signaling pathway.
Quantitative Data from Clinical Studies
While "this compound" lacks specific data, numerous studies have investigated the effects of oral GABA supplementation on various physiological and psychological parameters. The following tables summarize findings from some of these human clinical trials.
Table 1: Effects of GABA Supplementation on Cognitive Function
| Study | Dosage | Duration | Key Findings |
| Yamatsu et al. (as cited in[9]) | 100 mg/day | 12 weeks | Significantly improved scores for visuospatial/construction faculty and memory.[9] |
| Yamatsu et al. (as cited in[9]) | 200 mg/day | 12 weeks | In addition to the above, showed improvements in non-verbal reasoning, working memory, and sustained attention. Also noted an increase in Insulin-like Growth Factor 1 (IGF-1).[9] |
| Pharma Foods International (2020)[10] | Not specified in provided abstract | - | Confirmed effectiveness in human cognitive function in a clinical efficacy study.[10] |
Table 2: Effects of GABA Supplementation on Stress and Sleep
| Study | Dosage | Duration | Key Findings |
| Abdou et al. (2006)[3] | 100 mg single dose | - | Increased alpha brain waves and the alpha/beta wave ratio, indicative of relaxation.[3] |
| Yamatsu et al. (2013)[3] | Not specified in provided abstract | 4 weeks | Prevented an increase in cortisol levels observed in the placebo group.[3] |
| Yoshida et al. (2015)[3] | 16.8 mg/day (from GABA rice) | 8 weeks | Improved subjective calmness and worry scores at 4 weeks (effect not maintained at 8 weeks).[3] |
| Anonymous Study (as cited in[11]) | 300 mg tablet | - | Reduced sleep onset latency and improved various PSQI (Pittsburgh Sleep Quality Index) parameters including total score, sleep quality, and total sleep time within the GABA group.[11] |
Experimental Protocols in GABAergic Research
The study of GABA's role in inhibitory neurotransmission employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments commonly cited in this field.
Electrophysiology: Patch-Clamp Recording
Objective: To measure the ion flow through GABA-A receptor channels and characterize the inhibitory postsynaptic currents (IPSCs).
Methodology:
-
Preparation of Brain Slices:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Use a vibratome to cut thin (e.g., 300 µm) coronal or sagittal slices of the brain region of interest (e.g., hippocampus or cortex).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Recording:
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize individual neurons using differential interference contrast (DIC) optics.
-
Fabricate a glass micropipette (patch pipette) with a tip diameter of ~1-2 µm and fill it with an internal solution containing ions that mimic the intracellular environment.
-
Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.
-
Clamp the neuron's membrane potential at a specific voltage (e.g., -70 mV).
-
Apply GABA or a GABA-A receptor agonist to the bath or locally via a puffer pipette.
-
Record the resulting currents, which will be inward currents of Cl- ions, appearing as IPSCs.
-
Immunohistochemistry (IHC)
Objective: To visualize the distribution and localization of GABAergic neurons or GABA receptors within brain tissue.
Methodology:
-
Tissue Preparation:
-
Perfuse an animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative overnight.
-
Cryoprotect the brain by incubating it in a sucrose solution.
-
Freeze the brain and use a cryostat to cut thin sections.
-
-
Staining:
-
Mount the tissue sections on glass slides.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific to GABA, GAD (the synthesizing enzyme), or a GABA receptor subunit.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a secondary antibody that is conjugated to a fluorescent molecule and binds to the primary antibody.
-
Wash the sections again.
-
-
Visualization:
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescent signal using a fluorescence or confocal microscope.
-
Experimental Workflow for Assessing a Novel GABAergic Modulator
Caption: A typical preclinical experimental workflow.
Conclusion
GABA is the cornerstone of inhibitory neurotransmission in the CNS, and its proper functioning is vital for brain health. The intricate mechanisms of GABAergic signaling, mediated primarily through GABA-A and GABA-B receptors, provide numerous targets for therapeutic intervention in a host of neurological and psychiatric conditions. The experimental protocols outlined in this guide represent the foundational techniques used to investigate the GABAergic system and to discover and validate novel modulators of its activity. While the specific compound "this compound" remains unidentified in the current literature, any future research on it will undoubtedly rely on the principles and methodologies described herein.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Two trials support GABA’s cognitive health benefits for healthy adults [nutraingredients.com]
- 10. Confirmed effectiveness of GABA in cognitive functions Conducted clinical trials in collaboration with MC Life Sciences | Pharma Foods International Co., Ltd. [pharmafoods.co.jp]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for GABA-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] It exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3] The GABA-A receptor, a ligand-gated ion channel, is a key target for a variety of therapeutic agents, including benzodiazepines, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[4][5]
GABA-IN-4 is a potent N-(indol-3-ylglyoxylyl)benzylamine derivative that demonstrates high affinity for the benzodiazepine receptor (BzR) binding site on the GABA-A receptor complex, with a reported Ki value of 67 nM.[4] As a modulator of the GABAergic system, this compound is a valuable tool for investigating the physiological and pathological roles of GABA-A receptors and for the screening of novel therapeutic compounds.
These application notes provide detailed protocols for the use of this compound in cell culture-based assays to characterize its interaction with and effect on GABA-A receptors.
Mechanism of Action
GABA-A receptors are pentameric ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[6] The binding of GABA to its receptor opens the channel, allowing an influx of Cl⁻, which hyperpolarizes the neuron and reduces its excitability. The benzodiazepine binding site is an allosteric modulatory site on the receptor complex. Ligands that bind to this site can enhance or reduce the effect of GABA. This compound, by binding to the BzR site, is expected to modulate the function of the GABA-A receptor.
Figure 1. Simplified GABA-A receptor signaling pathway and the modulatory action of this compound.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(indol-3-ylglyoxylyl)benzylamine derivative | [4] |
| Target | Benzodiazepine receptor (BzR) site on GABA-A receptor | [4] |
| Binding Affinity (Ki) | 67 nM | [4] |
Table 2: Recommended Cell Lines for this compound Studies
| Cell Line | Description | Recommended Use |
| HEK293 | Human Embryonic Kidney cells | Ideal for stable or transient transfection with specific GABA-A receptor subunits (e.g., α1β2γ2) to study receptor subtype selectivity.[7][8] |
| Primary Cortical Neurons | Neurons derived from rodent or human iPSCs | Provide a more physiologically relevant model for studying GABAergic neurotransmission.[9][10] |
| C2C12 | Mouse myoblast cell line | Can be used to study the effects of GABAergic compounds on muscle cell proliferation and differentiation.[11] |
Experimental Protocols
The following protocols are generalized for the use of this compound in cell culture. Specific parameters may need to be optimized depending on the cell line and experimental goals.
Protocol 1: Cell Culture and Maintenance
This protocol describes the general maintenance of HEK293 cells stably expressing GABA-A receptors.
Materials:
-
HEK293 cells stably expressing a human GABA-A receptor subtype (e.g., α1β2γ2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Puromycin, depending on the expression vector)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Figure 2. General workflow for the culture of HEK293 cells expressing GABA-A receptors.
Protocol 2: Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GABA-A receptor.
Materials:
-
HEK293 cells expressing GABA-A receptors
-
Radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl buffer)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from cultured HEK293-GABA-A cells.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of GABA-A receptor-mediated currents and the effect of this compound.
Materials:
-
HEK293 cells expressing GABA-A receptors plated on coverslips
-
External solution (containing physiological ion concentrations)
-
Internal solution (for the patch pipette, containing a Cl⁻-based solution)
-
GABA
-
This compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Form a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA to the cell to evoke an inward Cl⁻ current.
-
Once a stable baseline GABA-evoked current is established, co-apply this compound at various concentrations with GABA.
-
Wash out this compound and ensure the GABA-evoked current returns to baseline.
-
Analyze the data to determine the effect of this compound on the amplitude and kinetics of the GABA-evoked current.
Figure 3. Experimental workflow for whole-cell patch-clamp electrophysiology.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability | Contamination, improper storage of reagents, over-confluency | Check for contamination, use fresh reagents, passage cells at appropriate confluency. |
| No GABA-evoked current | Low receptor expression, incorrect solutions, clogged patch pipette | Verify receptor expression (e.g., via Western blot), check the composition and pH of solutions, use a new pipette. |
| Inconsistent results | Inconsistent cell passage number, variability in compound concentration | Use cells within a defined passage number range, prepare fresh dilutions of this compound for each experiment. |
Conclusion
This compound is a potent modulator of the GABA-A receptor, making it a valuable research tool. The protocols outlined in these application notes provide a framework for investigating the effects of this compound in cell culture systems. Proper experimental design and optimization are crucial for obtaining reliable and reproducible data.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Human | Sigma-Aldrich [sigmaaldrich.com]
- 9. brainxell.com [brainxell.com]
- 10. bit.bio [bit.bio]
- 11. foodsciencejournal.com [foodsciencejournal.com]
Application Notes and Protocols for Measuring GABA-IN-4 Efficacy
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its effects are mediated through ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[3] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, compounds that modulate GABAergic transmission are of significant therapeutic interest.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques to measure the efficacy of a novel hypothetical compound, GABA-IN-4. The following sections detail the application notes and experimental protocols for a suite of in vitro and in vivo assays designed to characterize the pharmacological profile of this compound, assuming it may act as a GABA receptor ligand, an enzyme inhibitor, or a transporter modulator.
Section 1: In Vitro Efficacy Assays
In vitro assays are fundamental for determining the direct interaction of a compound with its molecular target and for quantifying its potency and efficacy in a controlled cellular environment.
GABA-A Receptor Binding Assay
Application Note:
Radioligand binding assays are essential for determining if this compound directly interacts with the GABA-A receptor. This competitive binding assay quantifies the ability of this compound to displace a known radiolabeled ligand, such as [³H]muscimol (an agonist) or [³H]flumazenil (a benzodiazepine site modulator), from the receptor.[4][5][6] The results reveal the binding affinity (Ki) of this compound for the GABA-A receptor, indicating whether it is a potential agonist, antagonist, or allosteric modulator. This assay serves as a primary screening tool to establish target engagement.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[4]
-
Resuspend the pellet in deionized water and homogenize. Repeat the high-speed centrifugation.[4]
-
Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three times at 140,000 x g for 30 minutes.[4]
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL membrane preparation, 50 µL of 5 nM [³H]muscimol.
-
Non-specific Binding: 50 µL membrane preparation, 50 µL of 5 nM [³H]muscimol, and 50 µL of 10 mM unlabeled GABA.[4]
-
This compound Competition: 50 µL membrane preparation, 50 µL of 5 nM [³H]muscimol, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubate the plate at 4°C for 45 minutes.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold 50 mM Tris-HCl buffer.[4]
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]muscimol binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Radioligand | IC₅₀ (nM) | Ki (nM) |
| This compound | [³H]muscimol | Value | Value |
| GABA (Control) | [³H]muscimol | Value | Value |
Visualization:
Functional Assay using Fluorometric Imaging Plate Reader (FLIPR)
Application Note:
The FLIPR assay is a high-throughput method to assess the functional activity of this compound on GABA-A receptors.[7][8][9] It uses a membrane potential-sensitive dye to detect changes in ion flux upon receptor activation.[10] For GABA-A receptors, which are chloride channels, activation typically leads to chloride influx and hyperpolarization. However, by manipulating ion gradients, a depolarizing response can be measured. This assay can determine if this compound is an agonist (activates the receptor directly), a positive allosteric modulator (PAM; enhances the effect of GABA), or a negative allosteric modulator (NAM; reduces the effect of GABA).[8][9]
Experimental Protocol:
-
Cell Culture and Plating:
-
Use a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells with α1β2γ2 subunits).[8]
-
Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the FLIPR membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes to allow for dye loading.
-
-
FLIPR Assay:
-
Place the cell plate and a compound plate (containing this compound and control compounds) into the FLIPR instrument.
-
Agonist Mode: Add varying concentrations of this compound to the wells and measure the change in fluorescence over time.
-
PAM/NAM Mode: Add a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) followed by varying concentrations of this compound. Measure the potentiation or inhibition of the GABA-induced fluorescence signal.
-
Record baseline fluorescence before compound addition and the peak fluorescence response after addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
For agonist activity, plot ΔF against the log concentration of this compound to determine the EC₅₀.
-
For modulator activity, plot the percentage potentiation or inhibition of the GABA response against the log concentration of this compound to determine the EC₅₀ and maximal efficacy.
-
Data Presentation:
| Assay Mode | Compound | EC₅₀ (µM) | Emax (% of GABA response) |
| Agonist | This compound | Value | Value |
| PAM | This compound (+ GABA EC₂₀) | Value | Value |
| Control Agonist | GABA | Value | 100% |
| Control PAM | Diazepam | Value | Value |
Visualization:
Patch-Clamp Electrophysiology
Application Note:
Patch-clamp electrophysiology is the gold standard for characterizing ion channel function. It provides a direct measure of the ion currents flowing through GABA-A receptors in response to this compound. This technique offers high temporal and electrical resolution, allowing for detailed analysis of receptor kinetics, potency (EC₅₀), efficacy, and mechanism of action (e.g., distinguishing between different types of allosteric modulation).[11] Both manual and automated patch-clamp systems can be used.[12][13]
Experimental Protocol:
-
Cell Preparation:
-
Use cells expressing GABA-A receptors, either from a stable cell line or primary neuronal cultures.[11]
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external recording solution.
-
-
Whole-Cell Recording:
-
Fabricate a glass micropipette with a resistance of 4-8 MΩ and fill it with an internal solution.[14]
-
Under visual guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application:
-
Establish a stable baseline current.
-
Apply a known concentration of GABA to elicit a control current.
-
Agonist Test: Apply increasing concentrations of this compound to the cell and record the elicited current.
-
Modulator Test: Co-apply a fixed concentration of GABA (e.g., EC₁₀-EC₂₀) with increasing concentrations of this compound and record the change in the GABA-evoked current.[11]
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each compound concentration.
-
Normalize the responses to the maximal GABA response.
-
Plot the normalized current versus the log concentration of this compound.
-
Fit the data with a Hill equation to determine the EC₅₀ and Hill slope.
-
Data Presentation:
| Parameter | This compound | Diazepam (Control) |
| Mode of Action | Agonist / PAM / Antagonist | PAM |
| EC₅₀ (µM) | Value | Value |
| Maximal Efficacy (%) | Value | Value |
| Hill Slope | Value | Value |
Visualization:
GABA Transaminase (GABA-T) Inhibition Assay
Application Note:
If this compound is hypothesized to increase GABA levels by preventing its degradation, its effect on the enzyme GABA transaminase (GABA-T) must be assessed. GABA-T converts GABA to succinic semialdehyde.[15] An in vitro enzyme activity assay can determine if this compound inhibits GABA-T and can quantify its inhibitory potency (IC₅₀). This is typically a coupled enzyme assay where the product of the GABA-T reaction is used by a second enzyme to generate a measurable signal (e.g., NADPH production monitored by absorbance at 340 nm).[15][16]
Experimental Protocol:
-
Reagent Preparation:
-
Enzyme Assay:
-
In a 96-well UV-transparent plate, add the assay buffer to each well.
-
Add varying concentrations of this compound (or a known inhibitor like vigabatrin as a positive control) to the wells.
-
Initiate the reaction by adding a fixed amount of GABA-T enzyme.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm (due to NADPH formation) over time at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Express the velocities as a percentage of the uninhibited control reaction.
-
Plot the percentage of activity versus the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | GABA-T | Value |
| Vigabatrin (Control) | GABA-T | Value |
Visualization:
Section 2: In Vivo Efficacy Assays
In vivo assays are critical for evaluating the physiological and behavioral effects of this compound in a whole-organism context, providing insights into its therapeutic potential for conditions like anxiety and epilepsy.
Rodent Model of Anxiety: Elevated Plus Maze (EPM)
Application Note:
The Elevated Plus Maze (EPM) is a widely used behavioral test to screen for anxiolytic (anxiety-reducing) effects of novel compounds.[18][19][20][21] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[21] Anxiolytic drugs, like benzodiazepines, typically increase the time spent and the number of entries into the open arms of the maze. This model can assess the potential of this compound to produce anxiolytic-like effects.
Experimental Protocol:
-
Apparatus:
-
A plus-shaped maze raised above the floor, with two open arms and two arms enclosed by high walls.[21]
-
-
Procedure:
-
Administer this compound, a vehicle control, or a positive control (e.g., diazepam) to different groups of mice or rats via the desired route (e.g., intraperitoneal, oral).
-
After a specified pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
Measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) * 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) * 100].
-
Compare the data between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | - | Value | Value | Value |
| This compound | Low | Value | Value | Value |
| This compound | Mid | Value | Value | Value |
| This compound | High | Value | Value | Value |
| Diazepam (Control) | 1-2 | Value | Value | Value |
Rodent Model of Epilepsy: Pentylenetetrazol (PTZ)-Induced Seizures
Application Note:
The pentylenetetrazol (PTZ) seizure model is a standard preclinical test for identifying compounds with potential anticonvulsant activity, particularly against absence and myoclonic seizures.[22][23] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces predictable clonic and tonic-clonic seizures. The ability of this compound to delay the onset of seizures or prevent them altogether indicates its potential as an antiepileptic drug.
Experimental Protocol:
-
Procedure:
-
Administer this compound, vehicle, or a positive control (e.g., diazepam) to different groups of mice.
-
After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, subcutaneously).[22]
-
Immediately place each mouse in an individual observation chamber.
-
-
Seizure Scoring:
-
Observe the animals for 30 minutes and record the following:
-
Latency: Time to the first myoclonic jerk and time to generalized clonic seizure.
-
Severity: Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Protection: Note the percentage of animals in each group that are protected from generalized seizures.
-
-
-
Data Analysis:
-
Compare the seizure latencies between groups using survival analysis (e.g., Kaplan-Meier curves and log-rank test).
-
Compare seizure severity scores using non-parametric tests (e.g., Mann-Whitney U test).
-
Analyze the percentage of protected animals using Fisher's exact test.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Clonic Seizure (s) (Mean ± SEM) | Seizure Severity Score (Median) | % Protection |
| Vehicle | - | Value | Value | Value |
| This compound | Low | Value | Value | Value |
| This compound | Mid | Value | Value | Value |
| This compound | High | Value | Value | Value |
| Diazepam (Control) | 1-5 | Value | Value | Value |
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. ijpsr.com [ijpsr.com]
- 3. benchchem.com [benchchem.com]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. criver.com [criver.com]
- 19. Rodent Anxiety Models - Creative Biolabs [creative-biolabs.com]
- 20. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
Protocol for Dissolving and Storing GABA-IN-4
For research use only.
This document provides a recommended protocol for the dissolution and storage of GABA-IN-4, a potent N-(indol-3-ylglyoxylyl)benzylamine derivative and high-affinity ligand for the benzodiazepine receptor (BzR).[1] Due to the limited availability of specific solubility and stability data for this compound, this protocol is based on general best practices for dissolving and storing small molecule inhibitors. Researchers should consider this a starting point and may need to optimize the procedures for their specific experimental requirements.
Safety Precautions
Before handling this compound, it is crucial to review the Material Safety Data Sheet (MSDS) and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Dissolution Protocol
This compound is a small organic molecule and, like many similar compounds, is expected to have limited solubility in aqueous solutions. Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution.
Preparation of a Concentrated Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Experimental Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes can be applied.
-
Alternatively, sonication in short bursts can aid in dissolving the compound.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
Preparation of Working Solutions
For most biological experiments, the concentrated DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium. To avoid precipitation, it is crucial to perform serial dilutions correctly.
Experimental Protocol:
-
Intermediate Dilutions: If necessary, perform intermediate dilutions of the DMSO stock solution in DMSO to achieve a lower concentration before the final dilution into an aqueous medium.
-
Final Dilution: Slowly add the DMSO stock (or intermediate dilution) to the aqueous buffer or cell culture medium while vortexing or gently mixing. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Solubility Check: After preparing the working solution, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or explore the use of a co-solvent or surfactant.
Storage Guidelines
Proper storage is critical to maintain the stability and activity of this compound.
Solid Compound
Store the solid powder of this compound in a tightly sealed container at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Protect from light and moisture.
Stock Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the concentrated DMSO stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Protection: Protect the stock solutions from light.
Quantitative Data Summary
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO), anhydrous |
| Alternative Solvents | Ethanol (solubility may be lower than in DMSO) |
| Aqueous Solubility | Expected to be low; requires a co-solvent like DMSO for biological assays. |
| Storage of Solid | -20°C (long-term), 4°C (short-term) |
| Storage of Stock Solution | -20°C (short-term), -80°C (long-term) in single-use aliquots. |
| Final DMSO Concentration | < 0.5% in working solutions is recommended for most cell-based assays. |
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway Context
This compound is a high-affinity ligand for the benzodiazepine receptor (BzR), which is a modulatory site on the GABA-A receptor.
References
Application Note: High-Throughput Screening for GABA-A Receptor Modulators Using GABA-IN-4
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a cell-based, high-throughput screening (HTS) assay to identify and characterize positive allosteric modulators (PAMs) of the GABA-A receptor. The protocol utilizes a fluorescence-based membrane potential assay, a robust method suitable for large-scale compound screening.[1][2] This application note uses "GABA-IN-4" as a representative novel compound to illustrate the screening and characterization process.
Introduction to GABAergic Signaling and High-Throughput Screening
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[3][4] The GABA-A receptor, a ligand-gated chloride ion channel, is the main target for GABA's inhibitory action.[5][6] When GABA binds to the GABA-A receptor, it causes the channel to open, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential.
Modulators of the GABA-A receptor are of significant therapeutic interest for treating conditions like anxiety, insomnia, and epilepsy.[7] Positive allosteric modulators (PAMs), such as benzodiazepines, do not activate the receptor directly but enhance the effect of GABA, leading to a more potent inhibitory response.[8] Identifying novel GABA-A PAMs requires robust high-throughput screening (HTS) methods. The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a widely used HTS method that allows for the rapid functional screening of thousands of compounds.[1][9] This assay measures changes in neuronal membrane potential, providing a direct readout of GABA-A receptor activation and modulation.
GABA-A Signaling Pathway
The diagram below illustrates the signaling pathway of the GABA-A receptor and the mechanism of action of a positive allosteric modulator.
Caption: GABA-A receptor signaling pathway and modulation by a PAM.
Experimental Protocol: FLIPR Membrane Potential Assay
This protocol describes the screening of this compound as a potential PAM of the GABA-A receptor using a FLIPR-based membrane potential assay. The assay is performed in a 384-well format.
3.1. Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing the human GABA-A receptor (e.g., α1β2γ2 subunits).[1]
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Compounds:
-
GABA (agonist)
-
Diazepam (reference PAM)
-
Gabazine (antagonist)
-
This compound (test compound)
-
-
Plates: 384-well black, clear-bottom assay plates.
-
Equipment: FLIPR system, automated liquid handler, cell culture incubator.
3.2. Experimental Workflow
The following diagram outlines the key steps in the high-throughput screening workflow.
Caption: High-throughput screening experimental workflow.
3.3. Step-by-Step Procedure
-
Cell Plating: Seed the GABA-A receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (Diazepam, Gabazine) in assay buffer. Prepare a stock of GABA at a concentration that will yield an EC₂₀ response (the concentration that gives 20% of the maximal GABA response, predetermined in a separate experiment).
-
Compound Addition: Transfer the diluted compounds (including this compound) to the assay plate. Incubate for 15 minutes at room temperature.
-
FLIPR Measurement:
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the EC₂₀ concentration of GABA to all wells simultaneously using the FLIPR's integrated liquid handler.
-
Immediately record the change in fluorescence for 2-3 minutes. The potentiation of the GABA response by a PAM will result in a larger fluorescence signal compared to GABA alone.[10]
-
3.4. Data Analysis
-
Calculate Percent Activity: The activity of this compound is calculated as the percentage increase in the fluorescence signal relative to the control response (EC₂₀ GABA alone).
-
% Activity = [(Signal_Compound - Signal_Baseline) / (Signal_GABA_only - Signal_Baseline)] * 100
-
-
Dose-Response Curves: Plot the percent activity against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
-
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
Where max refers to the positive control (e.g., Diazepam) and min refers to the negative control (GABA alone).
-
Representative Data
The following table summarizes hypothetical results for this compound alongside typical data for standard GABA-A receptor modulators obtained from a similar HTS assay.[1][9]
| Compound | Class | Concentration Range | EC₅₀ / IC₅₀ Value | Max Response (% of Diazepam) |
| GABA | Agonist | 1 nM - 100 µM | 137.4 ± 26.3 nM (EC₅₀) | N/A |
| Diazepam | Positive Allosteric Modulator (PAM) | 10 nM - 100 µM | 3.22 ± 0.73 µM (EC₅₀) | 100% (Reference) |
| This compound | Positive Allosteric Modulator (PAM) | 10 nM - 100 µM | 1.5 ± 0.4 µM (EC₅₀) | 95% |
| Gabazine | Competitive Antagonist | 1 nM - 10 µM | 164.9 ± 36.6 nM (IC₅₀) | N/A |
Conclusion
The described fluorescence-based membrane potential assay provides a robust and efficient platform for high-throughput screening of GABA-A receptor modulators.[9] The workflow and protocols detailed here can be used to identify and characterize novel compounds like the hypothetical this compound, enabling the discovery of new therapeutic agents for a range of neurological disorders. The assay demonstrates high sensitivity and is amenable to automation, making it a valuable tool in modern drug discovery.
References
- 1. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. m.youtube.com [m.youtube.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Development of Cellular High Throughput Assays to Determine the Electrophysiological Profile of GABA(A) Receptor Modulators for Neurology and Immunology [minds.wisconsin.edu]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A high throughput screening method for drugs targeting γ-aminobutyric acid type A receptor based on principles of #br# membrane potential detection#br# [cjpt.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. The four human gamma-aminobutyric acid (GABA) transporters: pharmacological characterization and validation of a highly efficient screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Assessing Blood-Brain Barrier Penetration of GABA-IN-4
Topic: Method for assessing GABA-IN-4 blood-brain barrier penetration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For neurotherapeutics to be effective, they must cross this barrier to reach their target. This document provides a comprehensive guide for assessing the BBB penetration of this compound, a novel gamma-aminobutyric acid (GABA) analog.
While GABA itself has limited ability to cross the BBB, the discovery of GABA transporters suggests that specific transport mechanisms exist.[3][4][5] Therefore, a multi-tiered approach is recommended to evaluate the BBB permeability of this compound, encompassing in vitro and in vivo methodologies. This approach allows for initial high-throughput screening followed by more detailed characterization in a physiologically relevant context.
Tiered Approach for BBB Penetration Assessment
A tiered approach is recommended to efficiently screen and characterize the BBB penetration of this compound. This involves progressing from high-throughput in vitro assays to more complex and resource-intensive in vivo studies.
Caption: Tiered approach for assessing this compound BBB penetration.
Experimental Protocols
Tier 1: In Vitro Screening
The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive transport across the BBB.[6][7][8] It measures the permeation of a compound from a donor well, through a lipid-coated filter, to an acceptor well.
Protocol:
-
Prepare Solutions:
-
Coat the Donor Plate:
-
Gently add 5 µL of the brain lipid solution to the membrane of each well of the donor plate.[8]
-
-
Assay Setup:
-
Incubation:
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = (V_D * C_D(0)) / (V_D + V_A)
-
C_D(0) = Initial concentration in the donor well
-
-
Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | Value | High/Medium/Low |
| Caffeine (High Permeability Control) | > 6.0 | High |
| Atenolol (Low Permeability Control) | < 2.0 | Low |
The MDCK cell line, particularly when transfected with efflux transporters like MDR1 (P-glycoprotein) and BCRP, is a valuable tool for assessing active transport at the BBB.[10][11][12]
Protocol:
-
Cell Culture:
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) for both directions.
-
-
Efflux Ratio (ER):
-
Calculate the ER as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 2 suggests active efflux.[12]
-
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Efflux Substrate |
| This compound | Value | Value | Value | Yes/No |
| Quinidine (MDR1 Substrate) | Value | Value | > 2 | Yes |
| Propranolol (Non-substrate) | Value | Value | ~ 1 | No |
Tier 2: In Vivo Validation
Brain microdialysis is an in vivo technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF).[15][16][17]
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus).[18]
-
-
Perfusion and Sampling:
-
Quantification:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a highly sensitive LC-MS/MS method.[20]
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kpuu) by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.[21]
-
Data Presentation:
| Parameter | This compound |
| Brain AUC (unbound) | Value |
| Plasma AUC (unbound) | Value |
| Kpuu | Value |
This method measures the total concentration of the drug in the brain, including both unbound and bound drug.
Protocol:
-
Dosing and Tissue Collection:
-
Administer this compound to the animals.
-
At a predetermined time point, euthanize the animals and perfuse the brain with saline to remove residual blood.
-
Excise and weigh the brain tissue.
-
-
Homogenization and Extraction:
-
Quantification:
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kp).
-
Data Presentation:
| Parameter | This compound |
| Brain Concentration (total) | Value (ng/g) |
| Plasma Concentration (total) | Value (ng/mL) |
| Kp | Value |
Visualization of Pathways and Workflows
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
In Vivo Experimental Workflow
Caption: Workflow for in vivo assessment of this compound.
Conclusion
The described tiered approach provides a robust framework for comprehensively evaluating the blood-brain barrier penetration of this compound. By combining high-throughput in vitro assays with definitive in vivo studies, researchers can gain a thorough understanding of both passive permeability and the influence of active transport mechanisms. This detailed characterization is crucial for the successful development of novel CNS therapeutics.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA & The Blood Brain Barrier [parlor-games.com]
- 4. troscriptions.com [troscriptions.com]
- 5. mcgill.ca [mcgill.ca]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 15. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 16. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. biorxiv.org [biorxiv.org]
Application Notes and Protocols for GABA-IN-4 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system.[1][2] Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. The majority of fast inhibitory neurotransmission is mediated by GABA type A (GABA-A) receptors, which are ligand-gated ion channels.[3][4] Upon binding GABA, these channels open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[5] The complex pharmacology of GABA-A receptors, which possess multiple allosteric binding sites, makes them important targets for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and neurosteroids.[6]
GABA-IN-4 is a novel, potent, and selective positive allosteric modulator (PAM) of GABA-A receptors. It is a valuable research tool for investigating the physiological and pathophysiological roles of GABAergic signaling. These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology experiments to characterize its effects on GABA-A receptor function.
Mechanism of Action
This compound acts as a positive allosteric modulator of GABA-A receptors. It binds to a site on the receptor distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the channel's opening frequency in the presence of the agonist. This leads to an enhanced chloride current and a more pronounced hyperpolarization of the postsynaptic neuron.
Data Presentation
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Description |
| EC₅₀ (for potentiation) | 150 nM | Concentration of this compound that produces 50% of its maximal potentiation of the GABA-evoked current (at a GABA EC₁₀ concentration). |
| Maximal Potentiation | 350 ± 25% | The maximal increase in the GABA-evoked current amplitude in the presence of a saturating concentration of this compound, relative to the current evoked by a low concentration of GABA alone. |
| Effect on Channel Open Probability (Pₒ) | Increases | This compound increases the likelihood of the GABA-A receptor channel being in the open state in the presence of GABA. |
| Effect on Desensitization | Minimal | This compound shows minimal effect on the rate of receptor desensitization during prolonged GABA application. |
| Direct Agonism | None | This compound does not activate the GABA-A receptor in the absence of GABA. |
Table 2: Recommended Working Concentrations for Patch-Clamp Experiments
| Application | This compound Concentration | GABA Concentration | Rationale |
| Potentiation Studies | 1 nM - 10 µM | EC₅ - EC₂₀ (e.g., 0.3 - 1 µM for many neuron types) | To determine the concentration-response relationship for this compound's potentiating effect. |
| Mechanism of Action Studies | 1 µM | EC₅₀ (e.g., 3 µM for many neuron types) | To investigate the effects of this compound on GABA-A receptor kinetics. |
| Screening Assays | 500 nM | EC₁₀ (e.g., 0.5 µM for many neuron types) | A single, robust concentration for high-throughput screening of this compound analogs or other compounds. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Neurons
This protocol describes how to measure the potentiation of GABA-evoked currents by this compound in cultured primary neurons or cell lines expressing GABA-A receptors.
1. Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips. Experiments are typically performed on neurons cultured for 10-14 days.
-
Alternatively, use a stable cell line (e.g., HEK293) expressing the desired GABA-A receptor subtype combination.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using CsCl internally blocks potassium channels and allows for better isolation of chloride currents).
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Obtain a stable baseline current.
-
Apply a low concentration of GABA (EC₅ - EC₂₀) for 2-5 seconds to elicit a control inward current.
-
Wash out the GABA with the external solution until the current returns to baseline.
-
Co-apply the same concentration of GABA along with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Ensure a sufficient washout period between applications to allow for receptor recovery.
4. Data Analysis:
-
Measure the peak amplitude of the inward current for each application.
-
Normalize the current amplitude in the presence of this compound to the control GABA response.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data with a Hill equation to determine the EC₅₀ and maximal potentiation.
Visualizations
Caption: GABA-A receptor signaling pathway and modulation by this compound.
Caption: Experimental workflow for characterizing this compound using patch-clamp.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: GABA (Gamma-Aminobutyric Acid)
Disclaimer: The compound "GABA-IN-4" is not a standard nomenclature found in scientific literature. This document assumes "this compound" refers to Gamma-Aminobutyric Acid (GABA) , also known as 4-aminobutanoic acid, which is the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2]
These application notes provide detailed protocols and best practices for the preparation and use of GABA solutions in research settings. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
GABA is a white crystalline powder that is freely soluble in water.[3][4] It exists primarily as a zwitterion in solution, with a deprotonated carboxyl group and a protonated amino group.[2][5]
| Property | Value | References |
| Molecular Formula | C₄H₉NO₂ | [3][4] |
| Molecular Weight | 103.12 g/mol | [3][4][6] |
| Appearance | White crystalline powder or needles | [3][4] |
| Melting Point | ~203 °C (decomposes) | [4] |
| Solubility | ||
| Water | Freely soluble | |
| DMSO | Insoluble | |
| Ethanol | Insoluble to slightly soluble | |
| Acetone | Insoluble | |
| pKa | 4.03 (carboxyl); 10.56 (amino) | [1] |
Solution Preparation and Storage
Proper preparation and storage of GABA solutions are critical for experimental reproducibility. Given its high water solubility, aqueous-based solutions are standard.
2.1. Protocol for Preparing a 100 mM GABA Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution.
Materials:
-
GABA (powder, ≥99% purity)
-
Nuclease-free or distilled water
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance and weigh boat
-
Vortex mixer
Procedure:
-
Weighing GABA: On an analytical balance, accurately weigh 103.12 mg of GABA powder. This will yield 10 mL of a 100 mM solution.
-
Dissolving GABA: Transfer the powder to a 15 mL sterile conical tube. Add approximately 8 mL of nuclease-free water.
-
Mixing: Vortex the solution thoroughly until the GABA is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile conical tube. This is the recommended method for sterilization as autoclaving may affect the compound's stability.[7]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
2.2. Storage and Stability
-
Stock Solutions (100 mM in water): Store aliquots at -20°C for long-term storage (up to 11 months without significant degradation).[8] Avoid repeated freeze-thaw cycles.[9] For short-term use, solutions can be stored at 4°C for up to one month.[10]
-
Working Solutions (in culture media or buffers): Prepare fresh daily from the stock solution.[10]
-
Stability Considerations: The stability of GABA in aqueous solutions is pH-dependent, with maximum stability observed around pH 6.0.[11] In unbuffered solutions, GABA is stable at room temperature for at least 49 hours.[8]
In Vitro Applications and Protocols
GABA is widely used in vitro to study its effects on various cell types, particularly neurons and cells expressing GABA receptors.
3.1. Application Notes
GABA's primary role as an inhibitory neurotransmitter is mediated through two main classes of receptors: GABA-A (ionotropic) and GABA-B (metabotropic) receptors.[1][12] In vitro studies often involve:
-
Investigating the modulation of neuronal excitability.
-
Screening for compounds that interact with GABA receptors.[13]
-
Assessing the role of GABA signaling in cell proliferation and viability in both neuronal and non-neuronal cells, such as pancreatic and cancer cells.[4][6]
3.2. Quantitative Data: Working Concentrations and Potency
The optimal concentration of GABA varies significantly depending on the cell type, receptor expression levels, and the specific assay.
| Application/Cell Type | Typical Working Concentration | Reported Potency (EC₅₀ / IC₅₀) | References |
| GABA-A Receptor Activation (IMR-32 cells) | 1 µM - 100 µM | EC₅₀: 2.94 µM | [13] |
| GABA-A Receptor Activation (hiPSC-derived neurons) | 0.1 µM - 10 µM | EC₅₀: 0.33 µM | [13] |
| GABA-A Receptor Activation (α5β3γ2 transfected cells) | 1 µM - 100 µM | EC₅₀: 12.2 µM | [14] |
| Myoblast Proliferation (C2C12 cells) | 1 µM - 100 µM | N/A | [4] |
| Competitive Inhibition of [³H]muscimol binding | N/A | IC₅₀: 50 µM | [15] |
3.3. Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of GABA on the viability and metabolic activity of adherent cells.
Materials:
-
Adherent cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
Serum-free cell culture medium
-
GABA stock solution (100 mM, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).
-
Preparation of GABA Working Solutions: Prepare serial dilutions of GABA in serum-free medium from your 100 mM stock. Typical final concentrations for testing might range from 1 µM to 1 mM. Include a vehicle control (medium without GABA).
-
Cell Treatment: Carefully aspirate the medium from the wells. Add 100 µL of the prepared GABA working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm or 590 nm using a microplate reader.[17]
-
Data Analysis: Subtract the absorbance of blank wells (medium + MTT + solvent only). Express the results as a percentage of the vehicle control.
In Vivo Applications and Protocols
GABA can be administered to animal models to study its systemic or central nervous system effects, although its ability to cross the blood-brain barrier is debated.
4.1. Application Notes
In vivo studies often investigate the effects of peripherally administered GABA on:
-
Behavioral models (e.g., locomotor activity, anxiety).[19]
-
Physiological parameters (e.g., blood pressure).
-
Immunomodulation.[20]
4.2. Quantitative Data: Dosing Regimens
Dosing depends on the animal model, route of administration, and research question.
| Animal Model | Route of Administration | Dose Range | Application | References |
| Mouse | Intraperitoneal (i.p.) | 25 - 2000 mg/kg | Locomotor activity | [19] |
| Mouse | Oral (gavage) | 0.5 - 1.0 mg/mouse/day | Immunomodulation | [20] |
4.3. Experimental Protocol: Intraperitoneal (i.p.) Administration in Mice
This protocol describes the preparation and administration of GABA via intraperitoneal injection to assess its effect on locomotor activity.
Materials:
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GABA stock solution or powder
-
Sterile 0.9% saline solution
-
Appropriate syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
-
Locomotor activity monitoring system
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room and testing cages before the experiment begins.
-
Dose Calculation: Weigh each mouse to determine the precise volume for injection. The injection volume should typically not exceed 10 mL/kg.
-
Preparation of Dosing Solution: Dilute the GABA stock solution with sterile 0.9% saline to the desired final concentration. For example, to administer a 100 mg/kg dose in a 10 mL/kg volume, the final concentration should be 10 mg/mL. Prepare a vehicle control of sterile saline.
-
Administration: Restrain the mouse appropriately. Lift the mouse and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline, to deliver the GABA solution or vehicle.
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Behavioral Monitoring: Immediately after injection, place the mouse into the locomotor activity chamber and begin recording spontaneous activity for a defined period (e.g., 20-30 minutes).[19]
-
Data Analysis: Analyze the locomotor data (e.g., total distance traveled, rearing frequency) and compare the GABA-treated groups to the vehicle control group using appropriate statistical methods.
Signaling Pathways and Workflows
5.1. GABA Receptor Signaling Pathways
GABA exerts its effects by binding to GABA-A and GABA-B receptors, which trigger distinct downstream signaling cascades.
Caption: GABA-A receptor signaling pathway.
Caption: GABA-B receptor signaling pathway.
5.2. General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro investigation of GABA's effects on cultured cells.
Caption: General workflow for in vitro GABA studies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Reactome | GABA B receptor activation [reactome.org]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodsciencejournal.com [foodsciencejournal.com]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JP2010533487A - Method for preparing γ-aminobutyric acid (GABA) by using lactic acid bacteria (LAB) for surplus products in the agricultural and food industries - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sophion.com [sophion.com]
- 15. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. Effect of intraperitoneally administered GABA on the locomotor activity of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GABA-IN-4 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering insolubility issues with GABA-IN-4. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a N-(indol-3-ylglyoxylyl)benzylamine derivative that exhibits high affinity for the benzodiazepine receptor (BzR), a binding site on the GABAA receptor complex.[1] Its Ki value for BzR is 67 nM.[1] By binding to this site, this compound modulates the activity of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound precipitated out of solution after dilution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several strategies to address this:
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Lower the final concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
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Optimize the dilution process: Add the concentrated DMSO stock solution of this compound slowly to the aqueous buffer while vortexing or stirring to facilitate rapid mixing and dispersion.
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Use a surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in your aqueous buffer can help maintain the solubility of hydrophobic compounds.
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Employ a co-solvent: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer may improve solubility.
Q4: Can I use heating or sonication to dissolve this compound?
Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving stubborn compounds. However, it is crucial to use these methods with caution, as excessive or prolonged exposure to heat can lead to degradation of the compound. Always visually inspect the solution for any signs of degradation, such as a color change.
Data Presentation: Solubility of this compound
The following table summarizes the expected solubility of this compound in common laboratory solvents based on the properties of structurally similar N-(indol-3-ylglyoxylyl)benzylamine derivatives. Researchers should perform small-scale solubility tests to determine the optimal solvent for their specific experimental needs.
| Solvent | Expected Solubility | Recommendations & Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for creating high-concentration stock solutions. Use anhydrous DMSO to avoid introducing moisture, which can affect compound stability. |
| DMF (Dimethylformamide) | Soluble | An alternative to DMSO for preparing stock solutions. |
| Ethanol | Sparingly Soluble | May be used as a co-solvent in aqueous buffers. Solubility is likely to be lower than in DMSO or DMF. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
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Weighing the Compound: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
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Visual Inspection: Ensure the solution is clear and free of any visible particulates.
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Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Diluting this compound into Aqueous Buffer
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Prepare Aqueous Buffer: Prepare your final experimental buffer (e.g., cell culture medium, PBS).
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Pre-warm Buffer (Optional): If gentle heating was required for initial dissolution, pre-warm the aqueous buffer to the same temperature.
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Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
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Final Mix: Continue to vortex for another 30-60 seconds to ensure homogeneity.
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Use Immediately: It is recommended to use the final working solution immediately to minimize the risk of precipitation.
Mandatory Visualization
Caption: Workflow for dissolving and preparing this compound solutions.
Caption: GABAergic signaling pathway and the site of action for this compound.
References
Technical Support Center: Optimizing GABA-IN-4 Concentration for Neuronal Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing GABA-IN-4, a novel inhibitor of GABAergic signaling, in neuronal assays. The following information is intended to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the GABA-A receptor. By binding to the receptor, it blocks the influx of chloride ions that normally occurs when GABA binds, thereby inhibiting the hyperpolarizing, inhibitory effect of GABA on mature neurons.[1][2][3][4] This leads to a disinhibition of the neuron, making it more likely to fire an action potential. In immature neurons, where GABA can be excitatory, this compound will block this excitatory effect.[2][5]
Q2: What is a recommended starting concentration for this compound in neuronal assays?
For initial experiments, a concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the specific cell type, assay conditions, and the desired level of inhibition. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your culture medium to the desired final concentration immediately before use.
Q4: Can this compound be used in both primary neuronal cultures and cell lines?
Yes, this compound can be used in various neuronal models. However, the effective concentration may differ between primary neurons and immortalized cell lines due to variations in GABA receptor subunit expression and density.[6][7] Optimization is necessary for each model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 100 nM to 100 µM) to determine the optimal working concentration. |
| Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in neuronal activity. | Consider using a more sensitive readout, such as electrophysiology (patch-clamp) or a fluorescent indicator for membrane potential or intracellular calcium. | |
| Degradation of Compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. | |
| High Cell Death or Toxicity | High Concentration: The concentration of this compound may be too high, leading to off-target effects or excitotoxicity due to excessive disinhibition. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to assess toxicity. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is below a non-toxic level (typically <0.1% for DMSO). Include a vehicle control (medium with solvent only) in your experiments. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent pipetting can lead to variations in the final concentration of this compound in each well. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette.[8] |
| Uneven Cell Seeding: Inconsistent cell density across wells can result in variable responses. | Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. | |
| Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can alter the concentration of compounds. | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or water to minimize evaporation from adjacent wells. |
Experimental Protocols
Dose-Response Curve for this compound using a Fluorescent Calcium Indicator
This protocol outlines a method to determine the optimal concentration of this compound by measuring its effect on neuronal activity, as reflected by changes in intracellular calcium levels.
-
Cell Plating:
-
Plate primary neurons or a suitable neuronal cell line on poly-D-lysine coated 96-well black-walled, clear-bottom plates at an appropriate density.
-
Culture the cells for the desired duration to allow for maturation and network formation.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells gently with fresh buffer to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range could be from 1 nM to 100 µM.
-
Also, prepare a solution of a known GABA-A receptor agonist (e.g., GABA or muscimol) to stimulate the receptors.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for each well.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
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Add the GABA-A receptor agonist to all wells to induce a response.
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Record the change in fluorescence over time.
-
-
Data Analysis:
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Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the data to the control wells (no this compound).
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Plot the normalized response against the log of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on a GABAergic synapse.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. GABA Metabolism and Transport: Effects on Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to prevent GABA-IN-4 degradation in solution
Disclaimer: The following information is based on the general properties of GABA (gamma-aminobutyric acid) and its analogs. As specific data for "GABA-IN-4" is not publicly available, these guidelines should be considered as a starting point. Researchers are advised to perform their own stability and solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For initial stock solutions, we recommend using high-purity, anhydrous solvents. Based on the general solubility of GABA analogs, Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are often suitable choices. For aqueous buffers, ensure the pH is compatible with your experimental setup, as the solubility of GABA and its analogs can be pH-dependent.[1][2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of many compounds.[3]
Q2: How should I store the powdered (solid) form of this compound?
A2: The solid form of this compound should be stored in a tightly sealed container at -20°C for long-term stability, protected from light and moisture.[3] For short-term storage, refrigeration at 4°C may be acceptable, but refer to the manufacturer's specific recommendations.
Q3: What are the best practices for storing this compound in solution?
A3: Stock solutions of this compound in anhydrous solvents like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[3] For short-term storage (up to one month), -20°C is acceptable.[3] Aqueous solutions are generally less stable and are not recommended for storage longer than one day.[2]
Q4: My this compound solution has precipitated. What should I do?
A4: Precipitation can occur due to several factors, including solvent quality, storage temperature, or exceeding the solubility limit. If precipitation is observed, gently warm the solution to 37°C and vortex to attempt redissolution. If the precipitate does not dissolve, it may indicate degradation or low solubility in that specific solvent. Consider preparing a fresh stock solution using a higher quality, anhydrous solvent.
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation pathways for this compound are unknown, GABA itself can be metabolized by enzymes like GABA transaminase.[4][5][6] In solution, degradation can be influenced by factors such as pH, temperature, and the presence of reactive species. Hydrolysis of functional groups is a common degradation pathway for many small molecules in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Solvent is not appropriate.- Compound has low solubility.- Solvent has absorbed moisture (especially DMSO).[3] | - Try a different solvent (e.g., DMF, ethanol).- Gently warm the solution and vortex.- Use fresh, anhydrous solvent.- Prepare a more dilute solution. |
| Loss of activity in experiments | - Degradation of the compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh solutions before each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Store stock solutions at -80°C.[3] |
| Inconsistent experimental results | - Instability of the compound in the experimental buffer.- Inaccurate concentration due to precipitation. | - Perform a stability test of this compound in your experimental buffer.- Ensure the compound is fully dissolved before use.- Centrifuge the solution and use the supernatant if precipitation is suspected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Assessment in Aqueous Buffer
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Solution Preparation: Prepare a working solution of this compound in your experimental aqueous buffer at the desired final concentration.
-
Incubation: Incubate the solution under your typical experimental conditions (e.g., 37°C, room temperature).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
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Analysis: Analyze the concentration of the intact compound in each aliquot using a suitable analytical method such as HPLC-UV or LC-MS.
-
Data Evaluation: Plot the concentration of this compound against time to determine its stability profile in your buffer.
Visualizations
Signaling Pathway
Caption: Simplified overview of the GABAergic signaling pathway.
Experimental Workflow
Caption: General experimental workflow for using this compound.
References
Improving the signal-to-noise ratio in GABA-IN-4 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their GABA-IN-4 assays and improve the signal-to-noise ratio.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Low signal-to-noise ratios can obscure the true effects of this compound in your experiments. The following guide addresses common issues and provides systematic solutions.
Problem 1: High Background Signal or "Noise"
High background can be caused by several factors, from assay reagents to cellular health.
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can lead to high, variable background signals. |
| Assay Buffer Composition | Optimize the assay buffer. Components like bicarbonate can sometimes increase background. Test buffers with and without bicarbonate or with alternative buffering agents like HEPES. |
| Reagent Purity and Concentration | Use high-purity GABA and this compound. Titrate the concentration of GABA used for stimulation; a suboptimal GABA concentration can lead to a high basal activity level. |
| Incubation Times | Optimize incubation times for both the compound and the GABA stimulus. Excessively long incubation times can lead to non-specific effects and increased background. |
| Detector Settings | If using a plate reader or microscope, adjust the gain and exposure settings to minimize background readings without compromising the signal from positive controls. |
Problem 2: Low Signal Strength
A weak signal can make it difficult to distinguish the effect of this compound from the background.
| Potential Cause | Recommended Solution |
| Suboptimal GABA Concentration | The potentiation effect of this compound is dependent on the concentration of GABA. Perform a GABA dose-response curve to determine the EC20 concentration (the concentration that gives 20% of the maximal response). Using the EC20 concentration of GABA will sensitize the assay to detect potentiation. |
| This compound Concentration | Ensure the concentrations of this compound being tested are appropriate. If the mechanism of action is unknown, a wide concentration range should be tested initially. |
| Cell Line Expression Levels | Verify the expression levels of the GABA-A receptor subunits in your cell line. Low expression will result in a weak signal. Consider using a cell line with higher or more stable expression. |
| Assay Temperature | Many biological reactions are temperature-sensitive. Ensure your assay is performed at a consistent and optimal temperature. For cell-based assays, this is typically 37°C. |
| Solubility of this compound | Poor solubility can lead to a lower effective concentration. Ensure this compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO (typically <0.5%) may be necessary. |
Troubleshooting Workflow
If you are experiencing a poor signal-to-noise ratio, follow this logical workflow to diagnose and resolve the issue.
Caption: A flowchart for troubleshooting a poor signal-to-noise ratio in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the GABA-A receptor. This means it binds to a site on the receptor that is different from the GABA binding site. This binding event does not activate the receptor on its own but enhances the effect of GABA when it binds to its own site, leading to a greater influx of chloride ions and increased inhibitory neurotransmission.
Caption: The signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.
Q2: Which cell lines are suitable for this compound assays?
The choice of cell line depends on the specific GABA-A receptor subunit composition you wish to study. Common choices include:
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HEK293 or CHO cells: These are often used for their low endogenous receptor expression, allowing for stable or transient transfection of specific GABA-A receptor subunits of interest.
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Primary neurons: These provide a more physiologically relevant system but can be more variable.
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Neuroblastoma cell lines (e.g., SH-SY5Y): These may endogenously express certain GABA-A receptors.
It is crucial to validate the expression of the target receptor subunits in your chosen cell line using techniques like qPCR or Western blotting.
Q3: What is the recommended concentration of GABA to use in the assay?
For a PAM assay, it is recommended to use a concentration of GABA that elicits a submaximal response, typically the EC20 (the concentration that produces 20% of the maximal GABA response). This creates a sensitive window to detect potentiation by this compound. To determine the EC20, you must first perform a full GABA dose-response curve in your specific assay system.
Q4: How should I prepare this compound for my experiments?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted to the final working concentrations in the assay buffer. It is important to ensure that the final concentration of the solvent in the assay is low (e.g., <0.5% DMSO) and consistent across all wells, including controls, to avoid solvent-induced effects.
Experimental Protocols
Protocol 1: Determining the GABA EC20 using a Fluorescent-Based Ion Flux Assay
This protocol describes how to determine the appropriate GABA concentration for use in subsequent PAM screening assays.
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Cell Plating: Plate your chosen cell line expressing the GABA-A receptor of interest in a 96-well or 384-well black, clear-bottom plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.
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Dye Loading: Prepare the fluorescent membrane potential-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.
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GABA Dilution Series: Prepare a serial dilution of GABA in the assay buffer. A typical concentration range would be from 100 µM down to 0.01 µM in 10-12 steps.
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Assay Plate Reading: Place the plate in a fluorescence plate reader. Set the instrument to record the fluorescence signal over time, with an initial baseline reading for 10-20 seconds.
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GABA Addition: Using the plate reader's injection system, add the different concentrations of GABA to the wells.
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Data Recording: Continue to record the fluorescence signal for 2-5 minutes after GABA addition.
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Data Analysis: For each concentration, calculate the change in fluorescence from the baseline. Plot the change in fluorescence against the log of the GABA concentration and fit the data to a four-parameter logistic equation to determine the EC50 and EC20 values.
Protocol 2: Screening this compound for PAM Activity
This protocol uses the predetermined GABA EC20 concentration to screen for the potentiating effects of this compound.
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Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 1.
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This compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
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Compound Incubation: Add the this compound dilutions to the appropriate wells and incubate for 10-15 minutes. Include vehicle-only wells as a negative control.
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Assay Plate Reading and GABA Addition: Place the plate in the fluorescence plate reader and begin reading the baseline fluorescence. After 10-20 seconds, inject the pre-determined EC20 concentration of GABA into all wells (except for no-GABA controls).
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Data Recording and Analysis: Record the fluorescence signal for 2-5 minutes. Calculate the change in fluorescence and compare the response in the presence of this compound to the response with GABA EC20 alone. An increase in the signal indicates positive allosteric modulation.
Experimental Workflow Diagram
Caption: The experimental workflow for characterizing this compound, from determining the GABA EC20 to performing the PAM assay.
GABA-IN-4 experimental variability and how to reduce it
Technical Support Center: GABA-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address experimental variability when working with the hypothetical GABAergic inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a compound like this compound?
A1: this compound is a hypothetical inhibitor of GABAergic signaling. Its presumed mechanism involves the modulation of GABA receptor activity or GABA metabolism. This could include competitive or non-competitive antagonism of GABA receptors (GABA-A, GABA-B), inhibition of GABA transaminase (GABA-T), or blockade of GABA transporters (GATs). The precise mechanism will determine its downstream effects on neuronal excitability.
Q2: What are the common sources of experimental variability when working with GABAergic modulators?
A2: Variability in experiments with GABAergic modulators can arise from several factors:
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Reagent Quality: Purity and stability of the compound, and consistency of cell culture reagents or animal models.
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Experimental Conditions: Fluctuations in temperature, pH, and CO2 levels.
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Assay-Specific Factors: Cell density, incubation times, and measurement parameters.
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Biological Variability: Inherent differences in cell lines, primary cultures, or animal subjects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. | Consistent compound potency and reproducible IC50 values. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Reduced variability in cellular response to the inhibitor. |
| Inconsistent Cell Density | Ensure a uniform cell seeding density across all wells and plates. Use a cell counter for accuracy. | Uniform cellular baseline and response to treatment. |
| Variable Incubation Times | Strictly adhere to the specified incubation times for compound treatment and assay development. | Consistent and comparable results across experiments. |
Experimental Workflow for IC50 Determination
Technical Support Center: Addressing Off-Target Effects of GABA-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of GABA-IN-4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the primary GABA transporter, GAT-1. By blocking the reuptake of GABA from the synaptic cleft, this compound increases the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This targeted action is intended to potentiate the effects of endogenous GABA at both GABA-A and GABA-B receptors.
Q2: What are the potential off-target effects of this compound?
While designed for selectivity, high concentrations or specific experimental conditions may lead to off-target effects. The most common off-target concern is the potential for this compound to interact with other neurotransmitter transporters or receptors. Researchers should be vigilant for effects on glutamatergic, dopaminergic, and serotonergic systems, as well as potential interactions with different subunits of the GABA-A receptor.
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
To distinguish between on-target and off-target effects, a combination of control experiments is recommended. This includes using a structurally unrelated GAT-1 inhibitor as a positive control and a negative control compound with a similar chemical scaffold but no GAT-1 inhibitory activity. Additionally, conducting experiments in cell lines that do not express GAT-1 can help identify off-target effects.
Q4: Are there known species-specific differences in the activity of this compound?
Currently, comprehensive data on species-specific differences are limited. However, variations in the amino acid sequences of GAT-1 across different species could potentially lead to differences in binding affinity and efficacy. It is recommended to perform dose-response curves and validate the potency of this compound in the specific animal model or cell line being used.
Troubleshooting Guides
Issue 1: Unexpected Electrophysiological Recordings
Symptom: You observe unexpected changes in neuronal firing patterns that are inconsistent with enhanced GABAergic inhibition (e.g., paradoxical excitation, altered synaptic plasticity).
Possible Cause:
-
Off-target effects on other ion channels or receptors.
-
Homeostatic plasticity mechanisms compensating for prolonged GAT-1 inhibition.
-
Non-specific effects at high concentrations.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve to determine the minimal effective concentration and to identify if the unexpected effects are concentration-dependent.
-
Use of Antagonists: Co-apply specific antagonists for other neurotransmitter receptors (e.g., NMDA, AMPA, dopamine receptors) to determine if the off-target effects are mediated by these systems.
-
Control Compound: Repeat the experiment with a well-characterized, structurally different GAT-1 inhibitor to see if the same unexpected effects are observed.
-
Time-Course Analysis: Investigate the time course of the effect. Acute application is more likely to reveal direct off-target effects, while chronic application may induce compensatory changes.
Issue 2: Inconsistent Results in Behavioral Studies
Symptom: Animals treated with this compound exhibit unexpected behavioral phenotypes, such as hyperactivity, anxiety, or cognitive deficits, which are contrary to the expected anxiolytic or sedative effects.
Possible Cause:
-
Off-target effects on motor systems or other neurotransmitter systems involved in mood and cognition.
-
Poor brain penetration or rapid metabolism of the compound.
-
Activation of compensatory mechanisms in the central nervous system.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already done, perform pharmacokinetic studies to determine the brain concentration of this compound after administration.
-
Dose-Response Study: Conduct a thorough dose-response study to identify a therapeutic window that maximizes the desired effect while minimizing off-target behavioral changes.
-
Behavioral Controls: Include a comprehensive battery of behavioral tests to assess motor function, anxiety levels, and cognitive performance to identify specific domains affected by the compound.
-
Regional Brain Analysis: After behavioral testing, analyze brain tissue for changes in the expression of GAT-1 and other relevant proteins in different brain regions to look for regional compensatory effects.
Data Presentation
Table 1: Comparative Binding Affinity of this compound
| Target | This compound Kᵢ (nM) | Control GAT-1 Inhibitor Kᵢ (nM) |
| GAT-1 | 5.2 | 8.1 |
| GAT-2 | > 10,000 | > 10,000 |
| GAT-3 | > 10,000 | > 10,000 |
| BGT-1 | > 10,000 | > 10,000 |
| SERT | 8,500 | 9,200 |
| DAT | > 10,000 | > 10,000 |
| NET | 9,800 | > 10,000 |
Table 2: Electrophysiological Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)
| Concentration | IPSC Amplitude (% of Baseline) | IPSC Decay Time Constant (ms) |
| 10 nM | 125 ± 8 | 35.2 ± 2.1 |
| 100 nM | 180 ± 12 | 52.8 ± 3.5 |
| 1 µM | 185 ± 15 | 54.1 ± 3.8 |
| 10 µM (with off-target effects) | 160 ± 20 | 48.5 ± 4.2 |
Experimental Protocols
Protocol 1: In Vitro Binding Assay
Objective: To determine the binding affinity of this compound for its primary target (GAT-1) and potential off-target transporters.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, BGT-1, SERT, DAT, or NET.
-
Radioligand Binding: Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]tiagabine for GAT-1) in the presence of increasing concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for 1 hour to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Kᵢ) by fitting the data to a one-site competition binding model using appropriate software.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on GABAergic synaptic transmission.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.
-
Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
IPSC Evocation: Electrically stimulate inhibitory interneurons to evoke inhibitory postsynaptic currents (IPSCs).
-
Baseline Recording: Record a stable baseline of IPSCs for at least 10 minutes.
-
Compound Application: Bath-apply this compound at various concentrations and record the changes in IPSC amplitude and decay kinetics.
-
Washout: Wash out the compound to determine the reversibility of the effect.
-
Data Analysis: Analyze the recorded IPSCs to determine the percentage change in amplitude and the decay time constant compared to baseline.
Visualizations
Validation & Comparative
Validating the Specificity of GABAergic Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel compound is a critical step in the validation process. This guide provides a framework for assessing the specificity of GABAergic modulators, using a hypothetical compound, GABA-IN-4, as a case study. We will compare its potential performance against established alternatives and detail the experimental methodologies required for rigorous validation.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system, and its receptors are crucial targets for therapeutic drugs.[1][2][3] GABA receptors are broadly classified into two main types: GABAA and GABAB receptors.[1][3] GABAA receptors are ionotropic chloride channels, while GABAB receptors are metabotropic G-protein coupled receptors.[1][4] The extensive heterogeneity of GABAA receptors, which are pentameric structures assembled from a variety of subunits (e.g., α1–6, β1–3, γ1–3), presents a significant challenge and opportunity for developing subtype-selective compounds with improved therapeutic profiles and fewer side effects.[5][6][7]
Comparative Analysis of GABA Receptor Ligands
To validate the specificity of a novel compound like this compound, its binding affinity and functional activity must be quantified against a panel of known GABA receptor ligands and other relevant receptors. The following tables present a hypothetical dataset for this compound, alongside real-world data for well-characterized compounds, to illustrate how such a comparison would be structured.
Table 1: Comparative Binding Affinities (Ki, nM) at GABA Receptor Subtypes
| Compound | GABAa (α1β2γ2) | GABAa (α2β2γ2) | GABAa (α3β2γ2) | GABAa (α5β2γ2) | GABAb | Off-Target Receptor X | Off-Target Receptor Y |
| This compound (Hypothetical) | 5.2 | 4.8 | 6.1 | 250 | >10,000 | >10,000 | >10,000 |
| Diazepam | 1.5 | 0.9 | 1.2 | 3.0 | >10,000 | >10,000 | >10,000 |
| Zolpidem | 20 | 400 | 450 | >15,000 | >10,000 | >10,000 | >10,000 |
| L-838,417 | 0.8 (partial agonist) | 0.7 (partial agonist) | 0.7 (partial agonist) | 0.4 (partial agonist) | >10,000 | >10,000 | >10,000 |
| Baclofen | >10,000 | >10,000 | >10,000 | >10,000 | 150 | >10,000 | >10,000 |
Data for Diazepam, Zolpidem, L-838,417, and Baclofen are representative values from scientific literature. Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Table 2: Comparative Functional Activity (EC50/IC50, nM) at GABA Receptors
| Compound | GABAa (α1β2γ2) | GABAa (α2β2γ2) | GABAb |
| This compound (Hypothetical) | 15 (Agonist) | 12 (Agonist) | >20,000 |
| GABA | 1,200 (Agonist) | 900 (Agonist) | 250 (Agonist) |
| Bicuculline | 250 (Antagonist) | 300 (Antagonist) | >50,000 |
| Phaclofen | >50,000 | >50,000 | 5,000 (Antagonist) |
EC50 (half-maximal effective concentration) values are for agonists, while IC50 (half-maximal inhibitory concentration) values are for antagonists. Data for GABA, Bicuculline, and Phaclofen are representative.
Experimental Protocols for Specificity Validation
Rigorous validation of a compound's specificity requires a multi-faceted approach, employing a combination of in vitro and in vivo techniques.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for various receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing specific GABA receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2 subunits) or native brain tissue homogenates are used to prepare membrane fractions.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol for GABAA sites, [3H]baclofen for GABAB sites) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
Objective: To assess the functional activity (agonist, antagonist, or modulator) of the test compound on ion channel function.
Methodology:
-
Cell Preparation: Oocytes or mammalian cells expressing the desired GABA receptor subtypes are used.
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Compound Application: A known concentration of GABA is applied to elicit a baseline current. Subsequently, the test compound is applied alone or in combination with GABA.
-
Data Acquisition: Changes in membrane current are recorded. Agonists will induce a current, antagonists will block the GABA-induced current, and positive allosteric modulators will enhance the GABA-induced current.
-
Dose-Response Analysis: A dose-response curve is generated by applying a range of concentrations of the test compound to determine its EC50 or IC50.
In Vivo Behavioral Assays
Objective: To evaluate the physiological and behavioral effects of the compound, which can infer receptor specificity.
Methodology:
-
Animal Models: Rodent models are commonly used to assess anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are associated with GABAergic modulation.
-
Behavioral Tests:
-
Anxiolytic effects: Elevated plus maze, light-dark box test.
-
Sedative effects: Open field test (locomotor activity), rotarod test (motor coordination).
-
Anticonvulsant effects: Pentylenetetrazole (PTZ) or maximal electroshock (MES) induced seizure models.
-
-
Data Analysis: Behavioral parameters are quantified and compared between vehicle-treated and compound-treated groups. The results can be correlated with the in vitro activity profile to support the proposed mechanism of action. For instance, a compound selective for α2/α3-containing GABAA receptors would be expected to show anxiolytic effects with minimal sedation.[8]
Visualizing Pathways and Workflows
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subunit composition, distribution and function of GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
Comparative Efficacy Analysis of GABA-IN-4 and Established GABA Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of GABA-IN-4's Efficacy Against Well-Characterized GABAergic Modulators.
The landscape of GABAergic modulation is continually evolving with the emergence of novel compounds designed for greater specificity and therapeutic efficacy. This guide provides a comprehensive comparison of This compound , a recently identified N-(indol-3-ylglyoxylyl)benzylamine derivative, with established GABA agonists. This compound has been identified as a high-affinity ligand for the benzodiazepine receptor (BzR) binding site within the GABA-A receptor complex, exhibiting a Ki value of 67 nM [1]. This guide will objectively compare its performance, where data is available, with other alternatives, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters of this compound and a selection of well-known GABA agonists. This data is crucial for understanding the potency and mechanism of action of these compounds. Note: Efficacy data for this compound is currently limited. This table will be updated as more information becomes publicly available.
| Compound | Mechanism of Action | Receptor Target | Ki (nM) | EC50 (nM) | In Vivo Effects |
| This compound | Positive Allosteric Modulator (Benzodiazepine Site Ligand) | GABA-A Receptor | 67[1] | Data Not Available | Data Not Available |
| Diazepam | Positive Allosteric Modulator (Benzodiazepine Site) | GABA-A Receptor (α1, α2, α3, α5 subtypes) | 20-80 | 50-200 (potentiation of GABA) | Anxiolytic, anticonvulsant, sedative, myorelaxant |
| Muscimol | Direct Agonist | GABA-A Receptor | 2-10 | 100-500 | Sedative, hallucinogenic |
| Phenobarbital | Positive Allosteric Modulator (Barbiturate Site) & Direct Agonist (at high concentrations) | GABA-A Receptor | 5000-20000 | 10,000-50,000 (potentiation of GABA) | Anticonvulsant, sedative |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the efficacy of GABA receptor modulators.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Cell membranes expressing GABA-A receptors (e.g., from HEK293 cells or rodent brain tissue).
-
Radioligand with high affinity for the target site (e.g., [3H]-Flunitrazepam for the benzodiazepine site).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Diazepam).
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Patch-Clamp) Assay (for determining EC50)
This technique measures the functional effect of a compound on ion channel activity.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for potentiating GABA-evoked currents.
Materials:
-
Cells expressing GABA-A receptors (e.g., Xenopus oocytes or cultured neurons).
-
Patch-clamp rig with amplifier, electrodes, and data acquisition system.
-
External and internal recording solutions.
-
GABA at a sub-maximal concentration (e.g., EC10-EC20).
-
Test compound (this compound) at various concentrations.
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing GABA-A receptors.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound.
-
Measure the potentiation of the GABA-evoked current at each concentration of the test compound.
-
Plot the potentiation as a function of the test compound concentration to determine the EC50.
In Vivo Behavioral Models
Animal models are used to assess the physiological effects of a compound.
Objective: To evaluate the anxiolytic or anticonvulsant properties of a test compound.
Common Models:
-
Elevated Plus Maze (Anxiety): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.
-
Pentylenetetrazol (PTZ)-induced Seizure Model (Anticonvulsant): PTZ is a convulsant agent. The ability of a test compound to prevent or delay the onset of PTZ-induced seizures is a measure of its anticonvulsant activity.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the GABAergic signaling pathway and a typical experimental workflow for evaluating a novel GABA modulator.
Caption: GABAergic signaling pathway with sites of action for allosteric modulators.
Caption: Experimental workflow for characterizing a novel GABA receptor modulator.
References
Validating In Vitro Findings of a Novel GABAergic Modulator, GABA-IN-4, in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro findings of a hypothetical novel GABAergic modulator, GABA-IN-4, in relevant in vivo models. To provide a thorough comparison, this document contrasts the potential in vivo profile of this compound with established GABAergic modulators: Diazepam (a classic benzodiazepine), Zolpidem (a Z-drug), and Allopregnanolone (a neurosteroid). The guide includes detailed experimental protocols and presents quantitative data in a clear, tabular format for ease of comparison.
Introduction to GABAergic Modulation and the Need for In Vivo Validation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Modulators of GABAergic signaling are crucial therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy. While in vitro assays are essential for initial screening and characterization of novel compounds like this compound, in vivo studies are indispensable for confirming efficacy, assessing pharmacokinetic and pharmacodynamic properties, and evaluating the safety profile in a whole-organism context. This guide outlines the critical steps and comparative data necessary to transition a promising in vitro candidate to in vivo validation.
Comparative In Vivo Efficacy of GABAergic Modulators
The in vivo efficacy of this compound would be benchmarked against standard-of-care compounds in well-established animal models of anxiety and epilepsy.
Anxiolytic Activity in the Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][2][3][4][5] Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
Table 1: Comparative Anxiolytic Efficacy in the Elevated Plus Maze (Mouse/Rat)
| Compound | Animal Model | Effective Dose Range (mg/kg) | Key Findings |
| This compound (Hypothetical) | Mouse/Rat | TBD | TBD |
| Diazepam | Mouse/Rat | 0.25 - 2.0[6][7][8] | Dose-dependently increases open arm exploration.[6][7][9] Higher doses can induce sedation, confounding results.[6][10] |
| Zolpidem | Mouse | 5 - 10 | Primarily sedative; does not consistently show anxiolytic effects in the EPM.[11] |
| Allopregnanolone | Rat | 8 (systemic) | Demonstrates significant anxiolytic-like effects.[12][13][14][15] |
Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a standard preclinical test for screening anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces seizures.[16][17][18][19][20]
Table 2: Comparative Anticonvulsant Efficacy in the PTZ-Induced Seizure Model (Mouse/Rat)
| Compound | Animal Model | Effective Dose Range (mg/kg) | Key Findings |
| This compound (Hypothetical) | Mouse/Rat | TBD | TBD |
| Diazepam | Mouse | 30 | Significantly delays the onset of myoclonic and tonic-clonic seizures.[18] |
| Zolpidem | Mouse | 1 - 10 | Potent anticonvulsant effects, increasing the seizure threshold.[21][22][23][24][25] |
| Allopregnanolone | Rat | TBD in this model | Known to have anticonvulsant properties. |
In Vivo Safety and Side Effect Profile
A critical aspect of in vivo validation is the assessment of potential side effects, particularly sedation and motor impairment, which are common for GABAergic modulators.
Table 3: Comparative Side Effect Profile
| Compound | Animal Model | Sedative Dose (mg/kg) | Motor Impairment |
| This compound (Hypothetical) | Mouse/Rat | TBD | TBD |
| Diazepam | Mouse | > 1.5 - 2.0 | Dose-dependent impairment of locomotor activity and motor coordination.[6][10][26] |
| Zolpidem | Mouse | 1 - 10 | Strong sedative effects, reducing locomotor activity.[11][21][23] |
| Allopregnanolone | Rat | High doses | Can induce sedation. |
Comparative Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and safety data.
Table 4: Comparative Pharmacokinetic Parameters
| Compound | Animal Model | Bioavailability | Brain Penetration |
| This compound (Hypothetical) | Mouse/Rat | TBD | TBD |
| Diazepam | Rat/Rabbit | ~68% (rat, intranasal)[27] | Readily crosses the blood-brain barrier.[27] |
| Zolpidem | - | - | Rapidly enters the brain. |
| Allopregnanolone | - | - | Readily crosses the blood-brain barrier. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings.
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[1][2]
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or a comparator compound at the desired dose and route.
-
After the appropriate pre-treatment time, place the animal in the center of the maze, facing an open arm.[4]
-
Allow the animal to explore the maze for a 5-minute period.[1][3][4]
-
Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
-
Clean the maze thoroughly between each animal to avoid olfactory cues.[1]
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total distance traveled (to assess general locomotor activity).
Pentylenetetrazol (PTZ)-Induced Seizure Protocol
Objective: To evaluate anticonvulsant efficacy.
Procedure:
-
Administer this compound or a comparator compound at the desired dose and route.
-
After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 50-70 mg/kg, intraperitoneally or subcutaneously).[16][19][20]
-
Immediately observe the animal for seizure activity, typically for a period of 30 minutes.
-
Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine's scale).
Parameters Measured:
-
Latency to seizure onset.
-
Duration and severity of seizures.
-
Percentage of animals protected from seizures.
Visualizing the Path to In Vivo Validation
GABAergic Signaling Pathway
Caption: Simplified GABAergic signaling pathway.
In Vitro to In Vivo Validation Workflow
References
- 1. protocols.io [protocols.io]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 3. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurofit.com [neurofit.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of zolpidem on sedation, anxiety, and memory in the plus-maze discriminative avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of gestational allopregnanolone administration in rats bred for high affective behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anxiolytic-like effects of the neurosteroid allopregnanolone: interactions with GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anxiolytic-like effects of allopregnanolone vary as a function of intracerebral microinfusion site: the amygdala, medial prefrontal cortex, or hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allopregnanolone regulates neurogenesis and depressive/anxiety-like behaviour in a social isolation rodent model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. archepilepsy.org [archepilepsy.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Sedative and anticonvulsant effects of zolpidem in adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Zolpidem is a potent anticonvulsant in adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanism of action of the hypnotic zolpidem in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Behavioural pharmacology of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of GABA-IN-4 effects in different cell lines
Information regarding "GABA-IN-4" is not available in the public domain, preventing the creation of the requested comparative guide.
Extensive searches for the compound "this compound" have yielded no specific information regarding its mechanism of action, effects in different cell lines, or any associated experimental data. The search results primarily provide general information about gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.
This lack of specific data on "this compound" makes it impossible to perform a cross-validation of its effects or compare it with other alternatives as requested. The core requirements of the user's prompt, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational information on the compound .
It is possible that "this compound" may be an internal compound name not yet disclosed in public literature, a new or emerging research molecule with limited available data, or a misnomer. Without further clarification or publicly accessible data, a comprehensive and objective comparison guide as specified cannot be generated.
Researchers, scientists, and drug development professionals seeking information on GABAergic modulators are encouraged to consult scientific databases and literature for specific, publicly recognized compounds to ensure the availability of data for comparative analysis.
Comparative Analysis: GABA vs. Gabapentin
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison between the endogenous neurotransmitter Gamma-aminobutyric acid (GABA) and the pharmaceutical agent gabapentin. While gabapentin was initially synthesized as a structural analog of GABA, their mechanisms of action and molecular targets are fundamentally distinct. This analysis is supported by experimental data to clarify their respective pharmacological profiles.
Introduction: A Tale of Two Molecules
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[1][2][3] Its primary role is to reduce neuronal excitability, thereby playing a crucial part in regulating anxiety, stress, and fear.[3] GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD) and exerts its effects by binding to specific receptors on neuronal membranes.[2][4]
Gabapentin , sold under brand names like Neurontin, is an anticonvulsant medication used clinically to manage neuropathic pain, partial seizures, and restless legs syndrome.[5] Despite its name and structural similarity to GABA, gabapentin does not bind to GABA receptors (GABA-A or GABA-B), does not convert into GABA, and does not directly modulate GABA transport or metabolism at clinically relevant concentrations.[5][6] Its therapeutic effects are primarily mediated through a different target.
Mechanism of Action: Divergent Pathways
The primary distinction between GABA and gabapentin lies in their mechanism of action. GABA acts as a direct agonist at its receptors, while gabapentin functions as a modulator of a specific calcium channel subunit.
-
GABA: As the brain's main inhibitory chemical messenger, GABA binds to two major types of receptors: GABA-A and GABA-B.[3][7]
-
GABA-A receptors are ionotropic chloride channels. When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential.[3][8]
-
GABA-B receptors are metabotropic G-protein coupled receptors. Their activation indirectly leads to the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels, which also results in hyperpolarization and reduced neuronal excitability.[7]
-
-
Gabapentin: The therapeutic actions of gabapentin are attributed to its high-affinity binding to the α2δ-1 (alpha-2-delta-1) and, to a lesser extent, the α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[5][9][10][11] By binding to the α2δ-1 subunit, gabapentin is thought to inhibit the trafficking of these calcium channels to the presynaptic terminal.[5][10] This leads to a reduction in calcium influx upon neuronal stimulation, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[5][12] This mechanism underlies its efficacy in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[12]
Caption: Simplified pathway of GABA synthesis, release, and postsynaptic inhibitory action.
Caption: Gabapentin inhibits α2δ-1, reducing Ca2+ channel trafficking and neurotransmitter release.
Pharmacodynamic Profile: Binding Affinities
The differing targets of GABA and gabapentin are reflected in their binding affinities. Quantitative data underscores their distinct pharmacological profiles.
| Compound | Primary Target(s) | Binding Affinity (Kd) | Notes |
| GABA | GABA-A Receptors | High affinity: 10-100 nMLow affinity: ~1 µM | Affinity varies significantly based on receptor subunit composition.[13][14] |
| GABA-B Receptors | ~100 nM - 1 µM | High-affinity binding has been characterized using various radioligands.[13] | |
| Gabapentin | α2δ-1 subunit of VGCCs | 59 nM | Exhibits high affinity for the primary therapeutic target.[10][11][15][16] |
| α2δ-2 subunit of VGCCs | 153 nM | Shows moderate affinity, approximately 2.5-fold lower than for α2δ-1.[10][11][15] | |
| GABA-A / GABA-B Receptors | No significant affinity | Does not bind to GABA receptors or transporters at therapeutic concentrations.[5][6] |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of a compound like gabapentin to its target is typically determined using a radioligand binding assay.
Objective: To determine the dissociation constant (Kd) of gabapentin for the α2δ-1 subunit.
Materials:
-
Cell membranes prepared from tissue or cell lines expressing the porcine or human α2δ-1 subunit.
-
Radioligand: [³H]-gabapentin.
-
Non-labeled ("cold") gabapentin for competition assays.
-
Assay Buffer (e.g., HEPES buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
Filtration manifold.
Methodology:
-
Membrane Preparation: A fixed amount of membrane protein (e.g., 10-20 µg) is aliquoted into assay tubes.
-
Incubation:
-
Total Binding: Membranes are incubated with a fixed concentration of [³H]-gabapentin.
-
Non-specific Binding: A separate set of tubes is prepared containing membranes, [³H]-gabapentin, and a high concentration of non-labeled gabapentin (e.g., 10 µM) to saturate the specific binding sites.
-
Competition Assay: For determining Ki, tubes are prepared with membranes, [³H]-gabapentin, and varying concentrations of the unlabeled test compound.
-
-
Reaction: The tubes are incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity on each filter, corresponding to the amount of bound [³H]-gabapentin, is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation experiments, the Kd and Bmax (receptor density) are determined by plotting specific binding against the concentration of [³H]-gabapentin and fitting the data to a one-site binding model using non-linear regression.
-
Conclusion
While their names suggest a close relationship, GABA and gabapentin are pharmacologically distinct entities.
-
GABA is an endogenous neurotransmitter that produces widespread inhibition in the CNS through direct action on GABA-A and GABA-B receptors.
-
Gabapentin is a therapeutic agent that exerts its effects indirectly by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.
For researchers and drug development professionals, understanding this fundamental difference is critical. Gabapentin is not a GABA agonist; it is a gabapentinoid that modulates calcium channel function. This distinction is crucial for the rational design of new therapies targeting the GABAergic system or neuronal hyperexcitability.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. troscriptions.com [troscriptions.com]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A role for loop F in modulating GABA binding affinity in the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Characterizing GABAergic Modulators: A Framework for Evaluating GABA-IN-4
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its effects are mediated through GABA receptors, with the GABA-A receptor being a key target for a wide range of therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants.[3][4] These drugs often act as positive allosteric modulators (PAMs), enhancing the effect of GABA.[2][3][5] This guide provides a framework for replicating key experiments to characterize novel GABAergic modulators, using the hypothetical compound "GABA-IN-4" as a subject for comparison against the well-established GABA-A receptor PAM, Diazepam.
The methodologies and data presented herein are based on standard preclinical assays designed to assess the affinity, efficacy, and in vivo activity of compounds targeting the GABAergic system. This guide is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate the performance of new chemical entities.
Comparative Performance Data
The following table summarizes key performance metrics for the reference compound, Diazepam, and provides a template for the data that should be generated for this compound.
| Parameter | This compound | Diazepam | Rationale |
| Receptor Binding Affinity (Kᵢ, nM) | Data to be determined | 4.9 ± 1.5[6] | Measures the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor. A lower Kᵢ value indicates higher binding affinity. |
| GABA Potentiation (EC₅₀, nM) | Data to be determined | 25 ± 4[7] | Determines the concentration of the compound required to produce 50% of the maximal potentiation of GABA-evoked currents, indicating its efficacy as a modulator. |
| Anxiolytic Activity (% Time in Open Arms) | Data to be determined | Significant increase vs. vehicle[8][9] | In the elevated plus-maze (EPM) test, an increase in the percentage of time spent in the open arms is indicative of anxiolytic-like effects. |
Key Experimental Protocols
Detailed methodologies for three key experiments are provided below to ensure reproducibility and accurate comparison.
Radioligand Binding Assay for GABA-A Receptor
This assay determines the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the benzodiazepine binding site.
Materials:
-
Rat whole brain membranes
-
[³H]Flunitrazepam (radioligand)
-
Diazepam (unlabeled competitor for standard curve)
-
This compound
-
Binding Buffer (50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the membranes multiple times by resuspension and centrifugation in ice-cold deionized water and then the binding buffer to remove endogenous GABA.[10]
-
Assay Setup: In a 96-well plate, combine the prepared brain membranes (0.1-0.2 mg of protein per well), a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM), and varying concentrations of the test compound (this compound) or unlabeled Diazepam.
-
Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Electrophysiology Assay
This assay measures the ability of a compound to potentiate GABA-activated chloride currents in cells expressing GABA-A receptors.
Objective: To determine the half-maximal effective concentration (EC₅₀) for this compound's potentiation of GABA-evoked currents.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subunit composition).[11][12]
-
Two-electrode voltage-clamp or automated patch-clamp system.[13][14]
-
Recording solutions (e.g., external and internal solutions with appropriate ion concentrations).
-
GABA
-
This compound
-
Diazepam (positive control)
Protocol:
-
Cell Preparation: If using Xenopus oocytes, inject them with cRNAs encoding the desired GABA-A receptor subunits. If using a cell line, culture the cells under appropriate conditions.
-
Recording Setup: Place the cell in the recording chamber of the electrophysiology rig and perfuse with the external solution. For oocytes, impale with two microelectrodes for voltage clamping. For cell lines, establish a whole-cell patch-clamp configuration.
-
Baseline GABA Response: Apply a low concentration of GABA (typically the EC₁₀-EC₂₀, the concentration that elicits 10-20% of the maximal response) to the cell and record the resulting chloride current.[12]
-
Compound Application: Pre-incubate the cell with the test compound (this compound) for 1-5 minutes, and then co-apply the same EC₁₀-EC₂₀ concentration of GABA with the test compound.[15]
-
Data Acquisition: Record the potentiated current amplitude. Repeat this procedure for a range of this compound concentrations to generate a dose-response curve.
-
Data Analysis: Normalize the potentiated current to the baseline GABA response. Plot the normalized response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum potentiation.[11]
In Vivo Behavioral Assay: Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[16][17][18]
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).[19]
-
Adult mice (e.g., C57BL/6 strain).
-
This compound, Diazepam (positive control), and vehicle solution.
-
Video tracking software.
Protocol:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, Diazepam (e.g., 1.5 mg/kg), or vehicle intraperitoneally 30 minutes before the test.[8][9]
-
Test Procedure: Place the mouse in the center of the EPM, facing one of the open arms.[17] Allow the mouse to freely explore the maze for a 5-minute session.[16][20]
-
Data Recording: Record the session using a video camera mounted above the maze. The video tracking software will automatically score various parameters.
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
-
Statistical Analysis: Compare the results from the this compound treated group to the vehicle and Diazepam groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the underlying biological pathway, a typical experimental workflow, and the logical framework for this comparative guide.
Caption: GABA-A receptor signaling pathway.
Caption: Electrophysiology experimental workflow.
Caption: Logical framework for comparison.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The benzodiazepine diazepam potentiates responses of α1β2γ2L γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Comparative Analysis of GABA-IN-4 Binding Affinity: A Guide for Researchers
A comprehensive comparative analysis of the binding affinity of the investigational compound GABA-IN-4 remains challenging due to the current lack of publicly available data. Extensive searches of scientific literature and chemical databases did not yield specific information on a molecule designated "this compound," including its chemical structure, primary biological target, or any associated binding affinity data.
This guide, therefore, aims to provide a foundational framework for researchers interested in characterizing the binding profile of a novel compound like this compound, alongside established ligands for the GABAergic system. The methodologies and comparative data presented herein are based on well-characterized modulators of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2]
Understanding the GABAergic System: Key Targets for Comparative Binding Studies
The primary targets for assessing the binding affinity of a compound purported to interact with the GABAergic system are the GABA receptors, principally the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1][3] These receptors are crucial for mediating the inhibitory effects of GABA throughout the nervous system.[2]
GABA-A Receptors
GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[3][4] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), which give rise to a diversity of receptor subtypes with distinct pharmacological properties. The binding site for GABA is located at the interface between the α and β subunits.[5][6]
GABA-B Receptors
GABA-B receptors are G-protein coupled receptors that, upon activation, indirectly modulate ion channels through second messenger systems.[3][7][8] They are involved in longer-lasting inhibitory signals.
Comparative Binding Affinity Data of Known GABAergic Ligands
To provide a reference for future studies on this compound, the following table summarizes the binding affinities of several well-established GABA receptor ligands. The affinity is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50). Lower values indicate a higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Reported Values) | Reference |
| GABA | GABA-A | KH = 15.4 μM | [9] |
| Muscimol | GABA-A | KH = 10.9 μM | [9] |
| SR-95531 (Gabazine) | GABA-A | - | [9] |
| β-Alanine | GABA-A | KH = 5.9 mM | [9] |
| (-)-Baclofen | GABA-B | IC50 = 0.13 μM (for displacing [3H]-GABA) | [10] |
Experimental Protocols for Determining Binding Affinity
The following are detailed methodologies for key experiments used to quantify the binding affinity of a novel compound.
Radioligand Binding Assay
This is a common and direct method to measure the affinity of a ligand for its receptor.
Objective: To determine the dissociation constant (Kd) of a test compound (e.g., this compound) for its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant cells overexpressing a specific GABA-A receptor subtype).
-
Radiolabeled ligand (e.g., [3H]-GABA, [3H]-muscimol, or a radiolabeled version of the test compound).
-
Unlabeled test compound (this compound) and known competitor ligands.
-
Incubation buffer (e.g., Tris-HCl).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating unlabeled ligand).
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C or room temperature).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration. The data can be fitted to a one-site or two-site binding model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Electrophysiological Assays (e.g., Two-Electrode Voltage Clamp)
This functional assay measures the effect of a compound on the activity of ion channels, providing an indirect measure of binding and functional potency.
Objective: To determine the EC50 of a test compound (e.g., this compound) for a ligand-gated ion channel like the GABA-A receptor.
Materials:
-
Oocytes (e.g., from Xenopus laevis) or cultured mammalian cells (e.g., HEK293) expressing the target receptor.
-
Microinjection apparatus for oocytes or transfection reagents for mammalian cells.
-
Two-electrode voltage clamp setup (for oocytes) or patch-clamp setup (for cells).
-
Perfusion system to apply different concentrations of the test compound.
-
Recording electrodes and amplifier.
-
Data acquisition and analysis software.
Procedure:
-
Receptor Expression: Inject cRNA encoding the subunits of the target receptor into oocytes or transfect mammalian cells with plasmids containing the receptor subunit cDNAs.
-
Cell Culture/Incubation: Allow sufficient time for receptor expression on the cell surface (typically 1-3 days for oocytes).
-
Electrophysiological Recording:
-
For oocytes, impale the cell with two microelectrodes (one for voltage clamping and one for current recording).
-
For cultured cells, form a whole-cell patch-clamp configuration.
-
-
Compound Application: Clamp the cell membrane at a specific holding potential (e.g., -60 mV). Apply increasing concentrations of the test compound (this compound) via the perfusion system.
-
Data Acquisition: Record the current responses elicited by the application of the test compound.
-
Data Analysis: Plot the peak current response as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the Hill coefficient.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified GABA-A receptor signaling pathway.
Conclusion
While a direct comparative study of this compound's binding affinity is not feasible without the compound's data, this guide provides the necessary framework for its future characterization. By employing established experimental protocols such as radioligand binding assays and electrophysiological recordings, researchers can determine the binding affinity and functional potency of this compound. Comparing these results to the known values of established GABAergic ligands will be crucial in elucidating its pharmacological profile and potential as a novel modulator of the GABA system. Researchers are encouraged to verify the identity and availability of "this compound" before commencing any experimental work.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GABA-IN-4: A Procedural Guide for Laboratory Professionals
Key Physical and Chemical Properties of 4-Aminobutyric Acid (GABA)
Understanding the properties of a substance is the first step toward its safe handling and disposal. The following table summarizes the key quantitative data for 4-Aminobutyric acid.
| Property | Value |
| CAS Number | 56-12-2[1] |
| Molecular Formula | C4H9NO2[2][3] |
| Molecular Weight | 103.12 g/mol [2] |
| Melting Point | 197 - 204 °C / 386.6 - 399.2 °F[1] |
| pH | 6.5-7.5 (in a 5% aqueous solution)[1][2] |
| Solubility | Freely soluble in water[2] |
| Appearance | Off-white to white crystalline powder or leaflets[1][2] |
Standard Disposal Protocol for Non-Hazardous Chemical Waste
Based on available safety data sheets, 4-Aminobutyric acid (GABA) is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1][4]. However, it is crucial to adhere to local, state, and federal regulations for all chemical waste. The following is a general procedure for the disposal of non-hazardous chemical waste like GABA.
Experimental Protocol: Disposal of 4-Aminobutyric Acid (GABA)
-
Consult Institutional Guidelines: Before initiating any disposal procedure, review your institution's chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for specific instructions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling any chemical waste.
-
Small Spills: For minor spills of solid GABA, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust. Ensure adequate ventilation in the area.
-
Containerizing Waste:
-
Place solid GABA waste in a clearly labeled, sealed container. The label should include the chemical name ("4-Aminobutyric acid" or "GABA") and indicate that it is non-hazardous waste.
-
For solutions of GABA, consult your institutional guidelines. While GABA is water-soluble and not classified as hazardous, direct drain disposal is often discouraged as a best practice to minimize the introduction of chemicals into waterways[5]. Neutralize acidic or basic solutions to a pH between 6 and 8 before collection, if required by your institution.
-
-
Waste Collection: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents[1].
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management team to schedule a pickup for the collected waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of GABA-IN-4, assuming it shares the non-hazardous properties of 4-Aminobutyric acid.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound and similar non-hazardous chemical compounds, fostering a secure and responsible laboratory environment.
References
Essential Safety and Logistical Information for Handling Potent Small Molecule GABAergic Inhibitors
For researchers, scientists, and drug development professionals, the safe handling of potent neuroactive compounds is paramount. This guide provides essential safety and logistical information for a hypothetical potent GABA transporter inhibitor, referred to here as "GABA-IN-4," representative of powdered small molecule inhibitors used in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to potent chemical agents. The following table summarizes the recommended PPE for handling powdered small molecule inhibitors like this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects eyes from dust particles, splashes, and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or P100) should be used when handling the powder outside of a certified chemical fume hood.[2] | Prevents inhalation of fine powder, which can be a primary route of exposure for potent compounds. |
| Body Protection | A fully buttoned laboratory coat, disposable gown, or coveralls. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A clear and well-defined operational plan is critical for minimizing risk and ensuring the safe and effective use of potent compounds.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2. Handling and Preparation of Solutions:
-
All handling of the powdered form of "this compound" must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
3. Experimental Use:
-
Ensure that all personnel involved in the experiment are fully trained on the potential hazards and emergency procedures.
-
When conducting experiments, always wear the appropriate PPE.
-
Work in a well-ventilated area. If outside a fume hood, ensure adequate local exhaust ventilation.
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent.
Experimental Protocols: General Guidelines for Handling Potent Inhibitors
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving potent powdered compounds:
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for the specific compound or a similar one if the exact SDS is unavailable.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Compound Weighing and Solubilization (in a fume hood):
-
Don full PPE.
-
Carefully weigh the desired amount of the powdered compound using an analytical balance.
-
Place the weigh boat containing the powder into the appropriate container for solubilization.
-
Slowly add the desired solvent to the powder, ensuring minimal dust generation.
-
Gently swirl or vortex the container until the compound is fully dissolved.
-
-
Post-Experiment Cleanup:
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Decontaminate all non-disposable equipment and the work surface.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of a potent powdered inhibitor like "this compound".
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
